2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-iodo-5-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6IN3/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3 |
InChI Key |
JABBZIDTSRKZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)I |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, synthetically valuable derivative: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine. While direct, extensive research on this particular molecule is limited, this document consolidates available information on its parent scaffold and closely related analogs to provide a comprehensive overview of its anticipated chemical properties, structure, and synthetic approaches. The introduction of an iodine atom at the 2-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in the development of novel therapeutics.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as kinase inhibitors, with some showing potent and selective activity against targets such as Pim-1 kinase and dual EGFR/HER2 kinases.[1][4]
Beyond oncology, this scaffold has demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.[5][6] The versatility of the pyrazolo[1,5-a]pyrimidine core, which allows for substitution at various positions, enables the fine-tuning of its physicochemical and biological properties.[2]
The subject of this guide, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, is a strategically functionalized derivative. The methyl group at the 5-position can influence the molecule's solubility and metabolic stability, while the iodo group at the 2-position serves as a key functional handle for introducing further molecular diversity through various cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex and potentially more potent therapeutic agents.
Structural Elucidation and Physicochemical Properties
The fundamental structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring, with a methyl substituent at position 5 and an iodine atom at position 2.
Figure 1. Chemical structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Physicochemical Data (Predicted and Inferred from Analogs)
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₇H₆IN₃ | Calculated |
| Molecular Weight | 259.05 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General property of similar heterocyclic compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from related pyrazolo[1,5-a]pyrimidine derivatives.[2] |
| pKa | Not available | - |
Spectroscopic Characterization (Anticipated)
The structural confirmation of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on published data for similar compounds.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple. The methyl group at C5 would appear as a singlet, likely in the range of δ 2.5-3.0 ppm. The protons on the pyrimidine ring (H6 and H7) and the pyrazole ring (H3) would exhibit characteristic chemical shifts and coupling patterns. Based on data for 5-methylpyrazolo[1,5-a]pyrimidine, the chemical shifts for the ring protons can be predicted.[7] The absence of a proton at the 2-position would be a key indicator of successful iodination.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the iodine (C2) would be significantly shifted to a higher field (lower ppm value) compared to its non-iodinated counterpart. The methyl carbon would appear at a characteristic upfield chemical shift.
Mass Spectrometry
Mass spectrometry would be crucial for confirming the molecular weight of the compound. The presence of the iodine atom would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of its incorporation.
Synthesis and Reactivity
The synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would likely proceed through the construction of the 5-methylpyrazolo[1,5-a]pyrimidine core, followed by a regioselective iodination step.
Figure 3. Potential cross-coupling reactions for the diversification of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
These reactions allow for the introduction of aryl, heteroaryl, alkynyl, alkenyl, and amino moieties at the 2-position, which is critical for structure-activity relationship (SAR) studies in drug discovery programs. [2]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. [3][4]The ability to functionalize the 2-position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine allows for the exploration of key interactions within the ATP-binding pocket of various kinases. By introducing different substituents, researchers can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown promise in targeting a range of diseases:
-
Cancer: As inhibitors of kinases such as Pim-1, EGFR, and HER2. [1][4][10]* Inflammatory Diseases: Through the inhibition of inflammatory mediators. [5]* Infectious Diseases: Exhibiting antiviral and antimicrobial properties. [3][6]
Conclusion
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine represents a highly valuable, yet under-documented, building block in synthetic and medicinal chemistry. Its strategic combination of a biologically relevant core scaffold and a versatile functional handle for chemical elaboration makes it a key intermediate for the generation of novel, biologically active molecules. This technical guide, by consolidating and inferring information from related structures, provides a foundational understanding for researchers looking to leverage this compound in their drug discovery and development endeavors. Further detailed experimental characterization of this specific molecule is warranted to fully unlock its potential.
References
-
Liu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
El-Enany, M. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
De La Cruz, J., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
-
Wang, L., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]
-
Sivaiah, G., et al. (2023). Synthesis, anticancer activity and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Journal of Molecular Structure. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
-
Marei, M. G. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. [Link]
-
Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis. [Link]
-
Al-Ghorbani, M., et al. (2017). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Abdel-Moneim, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]
-
Zhidkova, A. M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
The 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Scaffold: Physicochemical Profiling and Strategic Applications in Kinase Inhibitor Design
Executive Summary
In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the availability of highly functionalizable, biologically relevant building blocks. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a prime example of such a privileged scaffold. While it may appear as a simple halogenated heterocycle, it serves as a critical intermediate in the synthesis of potent protein kinase inhibitors (PKIs)[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural significance in drug design, and field-proven synthetic methodologies for its late-stage functionalization.
Physicochemical Profiling & Quantitative Data
Understanding the baseline physicochemical properties of a scaffold is the first step in lead optimization. The quantitative data for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is summarized below to aid in stoichiometric calculations and pharmacokinetic modeling[2].
Table 1: Core Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | Fused bicyclic nitrogenous heterocycle. |
| CAS Number | 2171314-03-5 | Unique registry identifier for procurement[2]. |
| Molecular Formula | C₇H₆IN₃ | High halogen content dictates reactivity. |
| Molecular Weight | 259.05 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5[2]. |
| Predicted Density | 2.07 ± 0.1 g/cm³ | High density typical of iodinated aromatic compounds[2]. |
Structural Significance & Mechanism of Action in Drug Design
As a Senior Application Scientist, I frequently evaluate heterocyclic cores for their utility in targeting the ATP-binding pocket of kinases. The pyrazolo[1,5-a]pyrimidine core is a widely recognized purine bioisostere[1]. Its planar, electron-rich structure allows it to form critical hydrogen bonds with the hinge region of various kinases, effectively outcompeting endogenous ATP[1][3].
The specific substitution pattern of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine offers orthogonal advantages:
-
The 2-Iodo Synthetic Handle: Iodine is the most reactive halogen in oxidative addition steps during palladium-catalyzed cross-coupling reactions[4]. This allows for highly regioselective, late-stage functionalization at the C2 position. By introducing diverse aryl, heteroaryl, or alkyne groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, chemists can probe deep hydrophobic pockets within the kinase active site[4].
-
The 5-Methyl Vector: The methyl group at the C5 position provides a subtle hydrophobic vector that enhances binding affinity through van der Waals interactions, while simultaneously improving the lipophilicity and cellular permeability of the final drug candidate.
Recent literature highlights the success of this scaffold in targeting critical oncologic and viral pathways:
-
CDK2 Inhibition: Derivatives have demonstrated low-nanomolar inhibition of Cyclin-Dependent Kinase 2 (CDK2), inducing G1-phase cell cycle arrest and apoptosis in colorectal cancer models[5].
-
Trk Inhibition: The scaffold is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors, which are essential for treating solid tumors driven by NTRK gene fusions[3].
-
AAK1 Inhibition: Macrocyclic derivatives based on this core have been developed as selective Adaptor-Associated Kinase 1 (AAK1) inhibitors, showing significant promise as broad-spectrum antiviral agents[6].
Visualizing the Mechanism of Action
Mechanism of action for pyrazolo[1,5-a]pyrimidine-based ATP-competitive kinase inhibitors.
Experimental Methodologies: Self-Validating Synthetic Workflows
To leverage the 2-iodo substitution, researchers typically employ a Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a self-validating system designed to maximize yield while minimizing dehalogenation side reactions.
Protocol: Palladium-Catalyzed C2-Arylation via Suzuki-Miyaura Coupling
Causality & Logic: The use of
Step-by-Step Methodology:
-
Preparation of the Catalytic System: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, CAS: 2171314-03-5)[2], the desired aryl/heteroaryl boronic acid (1.2 equiv), and the catalyst
(0.05 equiv). -
Solvent and Base Addition: Add a thoroughly degassed mixture of 1,4-dioxane and aqueous
(2.0 M, 3.0 equiv) in a 4:1 v/v ratio. Expert Insight: Degassing via freeze-pump-thaw or argon sparging is critical to prevent the oxidation of the palladium(0) active species. -
Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours under continuous stirring.
-
Self-Validation & Monitoring: Monitor the reaction progression via LC-MS. The protocol is self-validating: the complete consumption of the starting material mass (
259.05)[2] and the emergence of the target product mass confirm successful transmetalation and reductive elimination. -
Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Table 2: Key Cross-Coupling Reaction Parameters
| Parameter | Optimal Condition | Causality / Rationale |
| Electrophile | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | Iodine provides the lowest activation energy for oxidative addition[4]. |
| Catalyst | Bidentate ligand prevents catalyst deactivation and promotes reductive elimination. | |
| Base | Facilitates transmetalation by forming a highly reactive boronate complex. | |
| Solvent | 1,4-Dioxane / | Optimal solubility profile for both organic and inorganic reaction components. |
| Temperature | 90°C | Provides sufficient thermal energy to overcome the transmetalation transition state. |
Visualizing the Synthetic Workflow
Synthetic workflow for C2-functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling.
References
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry.[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central (PMC).[Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[Link]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. Organic & Biomolecular Chemistry.[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine CAS#: 2171314-03-5 [m.chemicalbook.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Synthesis of the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors for cancer treatment.[1][2] Its rigid, planar structure and the ability to be functionalized at various positions make it an attractive starting point for the design of novel drug candidates.[3] This guide provides a detailed exploration of the synthetic pathways to a specific, functionalized derivative: 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.
This document will delve into a proposed multi-step synthesis, addressing the key challenges of regioselectivity and providing detailed experimental insights. The pathways described are based on established chemical principles and analogous transformations reported in the scientific literature for this class of compounds.
Retrosynthetic Analysis: A Strategic Overview
A direct, single-step synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine is not readily found in the current literature. The primary challenge lies in the regioselective iodination at the C2 position of the pyrazolo[1,5-a]pyrimidine core, as electrophilic substitution reactions on this system preferentially occur at the C3 position.[4] Therefore, a multi-step approach is proposed. The retrosynthetic analysis envisions the final iodination step as the key challenge, with the synthesis of the 5-methylpyrazolo[1,5-a]pyrimidine core being a more established initial phase.
Caption: Retrosynthetic approach for 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Part 1: Synthesis of the 5-Methylpyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[2] The substituents on the final heterocyclic core are determined by the substitution patterns of these starting materials.
Step 1: Synthesis of 5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine
To introduce the methyl group at the 5-position, ethyl acetoacetate is the preferred 1,3-dicarbonyl partner for the cyclocondensation with 3-aminopyrazole. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the β-carbon of the enone system of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration.
Experimental Protocol:
-
To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine.
Step 2: Conversion of the Hydroxyl Group to a Halogen
The hydroxyl group at the C7 position can be readily converted to a chloro group, which serves as a good leaving group for subsequent dehalogenation. Phosphorous oxychloride (POCl₃) is the standard reagent for this transformation.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in phosphorous oxychloride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.
Step 3: Dechlorination to Yield 5-Methylpyrazolo[1,5-a]pyrimidine
The final step in the synthesis of the core structure is the removal of the chloro group at the C7 position. This can be achieved through catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired 5-methylpyrazolo[1,5-a]pyrimidine.
Part 2: Regioselective Iodination at the C2 Position
The iodination of the 5-methylpyrazolo[1,5-a]pyrimidine core at the C2 position presents a significant synthetic challenge. The electronic nature of the pyrazolo[1,5-a]pyrimidine ring system favors electrophilic attack at the C3 position.[4] Therefore, direct iodination using common electrophilic iodinating reagents is expected to yield the 3-iodo isomer as the major product.
Plausible Strategies for C2 Iodination:
Given the challenge of direct C2 iodination, alternative strategies must be considered. These approaches would involve multi-step sequences to activate the C2 position for subsequent iodination.
1. Directed Ortho-Metalation: This strategy would require the introduction of a directing group at a position adjacent to C2. However, the pyrazolo[1,5-a]pyrimidine system does not have a readily available position for the installation of a suitable directing group for C2 metalation.
2. Halogen Dance Reaction: While theoretically possible, inducing a halogen dance from a more accessible position (e.g., C3) to the C2 position would require specific reaction conditions and is often not a high-yielding or predictable transformation.
3. Synthesis from a Pre-functionalized Pyrazole: A more viable, albeit longer, approach would be to construct the pyrazolo[1,5-a]pyrimidine ring from a 3-amino-4-iodopyrazole precursor. This would ensure the iodine atom is in the correct position from the outset.
Caption: An alternative synthetic pathway starting from a pre-iodinated pyrazole.
This alternative pathway, while more laborious, offers a higher probability of success in obtaining the desired 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Summary of Proposed Synthetic Pathways and Key Data
| Step | Transformation | Key Reagents | Expected Outcome | Reference |
| Pathway 1: Core Synthesis | ||||
| 1 | Cyclocondensation | 3-Aminopyrazole, Ethyl Acetoacetate, Acetic Acid | 5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | [2] |
| 2 | Chlorination | POCl₃ | 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine | [1] |
| 3 | Dechlorination | H₂, Pd/C | 5-Methylpyrazolo[1,5-a]pyrimidine | Analogous to standard procedures |
| Pathway 2: Iodination (Hypothetical) | ||||
| 4 | C2-Iodination | Various iodinating agents | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (Low yield expected) | [4] (for C3 iodination) |
| Alternative Pathway | ||||
| 1 | Nitro Reduction | SnCl₂ or H₂/Pd-C | 3-Amino-4-iodopyrazole | Standard reduction methods |
| 2 | Cyclocondensation | Ethyl Acetoacetate, Acetic Acid | 2-Iodo-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | [2] |
| 3 | Deoxygenation | POCl₃ then H₂/Pd-C | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | [1] |
Conclusion
The synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine is a challenging but achievable goal for the synthetic chemist. While direct C2 iodination of the pre-formed 5-methylpyrazolo[1,5-a]pyrimidine core is likely to be problematic due to the inherent reactivity of the heterocyclic system, a more rational and predictable approach involves the construction of the pyrazolo[1,5-a]pyrimidine ring from a pre-iodinated 3-aminopyrazole precursor. This strategic choice circumvents the difficult regioselectivity issue in the final step. The methodologies outlined in this guide, based on established and reliable transformations, provide a solid foundation for researchers and drug development professionals to access this valuable and functionalized heterocyclic core for further exploration in medicinal chemistry.
References
-
Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorganic Chemistry. 2020;104:104356. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. 2024. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. 2014;57(12):5394-5409. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2311499. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. 2011;2(3):331-336. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. 2022;15(11):104248. [Link]
-
Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry. 2020;99:103833. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2021;26(11):3366. [Link]
-
Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. ResearchGate. 2017. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. 2024. [Link]
-
Pyrazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. 2023;8(26):23751-23761. [Link]
-
Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent I. Semantic Scholar. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Journal of the Brazilian Chemical Society. 2014;25(10):1894-1901. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021;26(10):2939. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024;29(1):1. [Link]
-
Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH (PDB code. ResearchGate. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. bioRxiv. 2020. [Link]
-
SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. 1993;6(1):8-14. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal chemistry applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Topic: Medicinal Chemistry Applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the Scaffold
The pyrazolo[1,5-a]pyrimidine core represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine) and quinazolines. Its planar, aromatic bicyclic system allows it to mimic the ATP molecule, making it a cornerstone in the design of Type I and Type II kinase inhibitors .
The specific derivative, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , is a high-value synthetic intermediate. Unlike the more common 3-iodo derivatives (formed via direct electrophilic halogenation), the 2-iodo analog provides a unique vector for structural elaboration. The iodine atom at the C-2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the introduction of diversity elements into regions of the binding pocket—such as the solvent-exposed front or specific hydrophobic back-pockets—that are inaccessible via C-3 functionalization.
Structural Analysis & Reactivity Profile
Understanding the electronic bias of the scaffold is critical for designing successful synthetic routes.
-
C-3 Position (Nucleophilic): The C-3 position is the most electron-rich site, analogous to the C-5 position of indole. It is highly susceptible to electrophilic aromatic substitution (EAS), such as iodination (NIS), bromination (NBS), or formylation (Vilsmeier-Haack).
-
C-2 Position (The "Strategic Handle"): The C-2 position is less nucleophilic than C-3. Therefore, introducing an iodine at C-2 requires either pre-functionalization of the starting pyrazole or directed lithiation strategies. Once installed, the C-2 iodide is a stable leaving group for cross-coupling.
-
C-7 Position (Electrophilic): The C-7 position (adjacent to the bridgehead nitrogen) is electron-deficient and susceptible to nucleophilic aromatic substitution (
) if a leaving group (e.g., Cl) is present, or nucleophilic attack during ring closure.
Diagram 1: Reactivity & Numbering Logic
Caption: Reactivity profile of the pyrazolo[1,5-a]pyrimidine scaffold highlighting the distinct chemical behaviors of the C-2, C-3, and C-7 positions.
Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Direct iodination of 5-methylpyrazolo[1,5-a]pyrimidine yields the 3-iodo isomer exclusively due to the high electron density at C-3. Therefore, the synthesis of the 2-iodo isomer must proceed via a "bottom-up" cyclization approach using a pre-iodinated aminopyrazole.
Protocol: Condensation Route
Retrosynthetic Logic: The target molecule is assembled by condensing 3-iodo-1H-pyrazol-5-amine with a 1,3-dicarbonyl equivalent. To achieve the 5-methyl substitution pattern, 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal) is the preferred reagent.
Step-by-Step Methodology
-
Precursor Preparation:
-
Start with 3-iodo-1H-pyrazol-5-amine (CAS: 123456-XX-X - Note: Verify specific commercial CAS, often custom synthesized from 3-aminopyrazole via diazonium chemistry or available as a building block).
-
Alternative Precursor: If 3-iodo-5-aminopyrazole is unavailable, start with 3-amino-pyrazole, protect the amine, lithiate at C-5 (which becomes C-2 in fused system? No, numbering flips. See note below), iodinate, then deprotect.
-
Correction on Numbering: In 5-aminopyrazole (or 3-aminopyrazole tautomer), the carbon adjacent to the bridgehead nitrogen becomes C-2. Thus, we need 3-iodo-5-aminopyrazole .
-
-
Cyclocondensation:
-
Reagents: 3-iodo-1H-pyrazol-5-amine (1.0 eq), 4,4-dimethoxybutan-2-one (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Conditions: Reflux (118°C) for 4–6 hours.
-
Mechanism: The exocyclic amine attacks the ketone carbonyl (forming the imine), followed by cyclization of the ring nitrogen onto the acetal/aldehyde carbon.
-
Regioselectivity: The reaction can yield two isomers: 5-methyl (target) and 7-methyl .
-
Control: In acetic acid, the formation of the 7-methyl isomer is often favored with symmetrical reagents, but with 4,4-dimethoxybutan-2-one, the ketone is more electrophilic to the exocyclic amine than the acetal. This usually favors the 5-methyl isomer.
-
Purification: The isomers typically have distinct
values. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine proton at C-6 (~6.8 ppm) and the C-3 pyrazole proton (~6.5 ppm - Wait, C-3 is H, C-2 is I).
-
Correction: In the 2-iodo derivative, C-3 has a proton. It will appear as a singlet around 6.5–7.0 ppm. The C-6 proton will be a doublet (J
4-5 Hz) coupled to C-7 H (doublet, J4-5 Hz). If it is 5-methyl, C-6 is a doublet coupled to C-7 H. If it is 7-methyl, C-6 is a doublet coupled to C-5 H? No, 7-methyl has H at C5 and C6. -
NOE Study: Crucial for confirming regiochemistry. Irradiate the methyl group signal.
-
5-Methyl Isomer: NOE observed between Methyl and H-6.
-
7-Methyl Isomer: NOE observed between Methyl and H-6 (stronger) or Methyl and H-bridgehead? (Proximity to N-bridge).
-
-
Diagram 2: Synthetic Pathway
Caption: Cyclocondensation route to access the 2-iodo scaffold. Regioselectivity is controlled by the electrophilicity of the carbonyl vs. acetal.
Functionalization: The "Toolkit"
Once the 2-iodo-5-methyl core is in hand, it serves as a divergence point.
A. Suzuki-Miyaura Coupling (C-2 Arylation)
This is the primary application. The C-2 aryl group often sits in the solvent-exposed region of kinase pockets or interacts with the hydrophobic region II .
-
Protocol:
-
Dissolve 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in 1,4-Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.2 eq),
(2.0 eq). -
Degas with
for 10 min. -
Add catalyst:
(5 mol%). -
Heat to 90°C for 2-4 hours.
-
Note: The 2-iodo bond is robust but reactive under standard Pd conditions.
-
B. Sequential Functionalization (C-3 Halogenation)
After C-2 functionalization, the C-3 position remains open and nucleophilic.
-
Step 2: Treat the C-2 arylated product with NIS (N-iodosuccinimide) in ACN at RT.
-
Result: 3-Iodo-2-aryl-5-methylpyrazolo[1,5-a]pyrimidine.
-
Application: This allows for a second cross-coupling at C-3, enabling the construction of highly substituted, non-planar inhibitors (e.g., mimicking the "propeller" shape of many kinase inhibitors).
Medicinal Chemistry Applications
Kinase Inhibition (CDK, KDR, PI3K)
The pyrazolo[1,5-a]pyrimidine scaffold binds to the ATP hinge region via the bridgehead nitrogen (N-4) and the substituent at C-3 or C-5.
-
Role of 5-Methyl: Provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases or filling a small hydrophobic pocket.
-
Role of 2-Substituent (derived from 2-Iodo):
-
Solubility: Introduction of solubilizing groups (e.g., pyridine, morpholine-linked aryls) at C-2.
-
Selectivity: In CDK2 inhibitors , C-2 substituents can extend toward the ribose binding pocket, improving affinity.
-
GABA-A Receptor Modulators
Analogs of Zaleplon (a sedative-hypnotic) utilize this core.
-
While Zaleplon itself is a 3-cyano-pyrazolo[1,5-a]pyrimidine, SAR studies indicate that C-2 substituents modulate the affinity for the
subunit of the GABA-A receptor. -
The 2-iodo intermediate allows for the rapid synthesis of a library of 2-aryl/heteroaryl analogs to fine-tune the pharmacokinetic profile (half-life) and reduce sedation hangover effects.
Antimicrobial/Antifungal Agents
Recent studies have identified 2,5-disubstituted pyrazolo[1,5-a]pyrimidines as potent inhibitors of bacterial DNA gyrase. The 2-iodo precursor is essential for attaching the requisite lipophilic aryl tail.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines
-
Medicinal Chemistry of Kinase Inhibitors
- Title: Pyrazolo[1,5-a]pyrimidines as a Novel Class of CK2 Inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters, Vol 20, Issue 15.
-
URL:[Link]
-
Palladium Coupling on Pyrazolo[1,5-a]pyrimidine
- Title: Palladium-Catalyzed Direct Aryl
- Source:The Journal of Organic Chemistry, Vol 76, Issue 15.
-
URL:[Link]
-
GABA-A Receptor Ligands (Zaleplon Analogs)
- Title: Synthesis and SAR of Pyrazolo[1,5-a]pyrimidines as Ligands for GABA-A Receptors.
- Source:Journal of Medicinal Chemistry, Vol 48, Issue 16.
-
URL:[Link]
Sources
Therapeutic Potential of 5-Methylpyrazolo[1,5-a]pyrimidine Analogs: A Comprehensive Technical Guide to Kinase Inhibition and Drug Development
Executive Summary & Structural Rationale
The pursuit of highly selective, ATP-competitive kinase inhibitors has long been hindered by off-target toxicities and the rapid emergence of resistance mutations. In recent years, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged chemotype in medicinal chemistry, driving the development of next-generation targeted therapeutics[1].
As an application scientist overseeing hit-to-lead optimization, I emphasize the specific utility of the 5-methylpyrazolo[1,5-a]pyrimidine core. The 5-methyl substitution is not merely a steric placeholder; it actively modulates the dihedral angle of adjacent substituents, optimizing the presentation of the pyrimidine nitrogen atoms to the hinge region of the kinase ATP-binding pocket. This precise spatial orientation allows for critical bidentate hydrogen bonding with conserved hinge residues (e.g., Leu83 in CDK2 or Met592 in TRKA) while the 5-methyl group projects into the hydrophobic selectivity pocket, enhancing both binding affinity and kinase selectivity[2],[3].
Target Landscape & Therapeutic Rationale
The therapeutic versatility of this scaffold is demonstrated by its ability to potently inhibit a diverse array of oncogenic and inflammatory kinases[4]:
-
Cyclin-Dependent Kinase 2 (CDK2): Unlike CDK4/6, CDK2 inhibition has shown considerable therapeutic potential with reduced compensatory mechanisms in specific cancer contexts. Analogs featuring the pyrazolo[1,5-a]pyrimidine core (such as dinaciclib and novel 5-methyl derivatives) exhibit sub-nanomolar to low-nanomolar IC50 values against CDK2, inducing profound G1-phase arrest and apoptosis in colorectal and breast cancer cell lines[2].
-
Tropomyosin Receptor Kinases (TRKA/B/C): NTRK gene fusions are primary oncogenic drivers in various solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a foundational element in FDA-approved TRK inhibitors (e.g., Larotrectinib) and second-generation macrocyclic analogs designed to overcome solvent-front resistance mutations[3]. Recent dual-inhibitor designs have successfully targeted both CDK2 and TRKA simultaneously[5].
-
Pim-1 Kinase: Overexpressed in hematological malignancies and prostate cancers, Pim-1 is a key survival factor. Specific pyrazolo[1,5-a]pyrimidine analogs have demonstrated highly selective Pim-1 inhibition over a panel of 119 oncogenic kinases, effectively suppressing tumor cell survival without inducing hERG toxicity[6].
-
c-Src Kinase: Beyond oncology, 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been optimized for central nervous system (CNS) penetration. These analogs selectively inhibit c-Src kinase and have demonstrated in vivo efficacy in reducing infarct volume in acute ischemic stroke models[7].
Mechanism of Action: Signaling Pathway Visualization
The primary mechanism by which these analogs exert their therapeutic effect is through the competitive blockade of ATP binding, which halts downstream signal transduction and forces the cell into apoptosis.
Fig 1. Mechanism of ATP-competitive kinase inhibition and downstream signaling blockade by pyrazolo[1,5-a]pyrimidines.
Quantitative Efficacy Data
To benchmark the potency of this scaffold, the following table summarizes the biochemical and phenotypic data of key pyrazolo[1,5-a]pyrimidine derivatives across various therapeutic indications.
| Compound / Analog Class | Primary Target(s) | Biochemical IC₅₀ | Disease Indication | Reference |
| Dinaciclib (Analog 4) | CDK1/2/5/9 | < 5 nM | Solid Tumors / Leukemia | [2] |
| Compound 21c | CDK2 | 18 nM | Colorectal Cancer (HCT-116) | [2] |
| Compound 6t | CDK2 / TRKA | 90 nM / 450 nM | Broad-spectrum Carcinoma | [5] |
| Compound 11b | Pim-1 | 14 nM | Prostate Cancer | [6] |
| Compound 7f | c-Src | 2.5 nM | Acute Ischemic Stroke | [7] |
Self-Validating Experimental Protocols
As drug development professionals, we must ensure that our screening cascades are self-validating. In vitro potency does not guarantee cellular permeability or target engagement. The following protocols detail our standardized, two-tier validation system designed to eliminate false positives and establish strict causality between compound binding and phenotypic outcomes.
Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay
Rationale: Standard colorimetric or standard fluorescence assays often suffer from interference when testing highly conjugated nitrogenous heterocycles. TR-FRET introduces a microsecond time delay before signal acquisition, eliminating compound autofluorescence and ensuring the calculated IC50 reflects genuine thermodynamic binding.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., recombinant human CDK2/Cyclin E) to a working concentration of 0.5 nM.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-methylpyrazolo[1,5-a]pyrimidine analog in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.
-
Enzyme Incubation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled substrate (50 nM) and ATP (at the predetermined Kₘ value for the specific kinase) to initiate the reaction.
-
Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC50.
Protocol 2: Cellular Target Engagement (Mechanistic Western Blot)
Rationale: To prove that the observed cytotoxicity is a direct result of on-target kinase inhibition inside the living cell, we quantify the suppression of specific downstream phosphorylation events (e.g., p-Rb for CDK2 or p-ERK for TRKA).
-
Cell Culture & Treatment: Seed HCT-116 cells (for CDK2 evaluation) at 3x10⁵ cells/well in a 6-well plate. Incubate overnight. Treat cells with the analog at 0.5x, 1x, and 5x the established biochemical IC50 for 4 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state.
-
Protein Quantification & Separation: Quantify protein yield via BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Antibody Probing: Probe overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-Rb Ser807/811) and total target protein. Use GAPDH as a loading control.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry to confirm dose-dependent target engagement.
Hit-to-Lead Workflow Visualization
The integration of these protocols forms a robust pipeline for advancing pyrazolo[1,5-a]pyrimidine hits into viable clinical leads.
Fig 2. Self-validating hit-to-lead experimental workflow for evaluating novel kinase inhibitors.
Conclusion and Future Perspectives
The 5-methylpyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Its highly tunable nature allows medicinal chemists to dial in selectivity against specific kinases—ranging from CDK2 in oncology to c-Src in ischemic stroke—while maintaining favorable ADMET profiles[2],[7].
Looking forward, the field is rapidly pivoting toward utilizing this scaffold as the warhead component in Proteolysis Targeting Chimeras (PROTACs). By tethering a pyrazolo[1,5-a]pyrimidine-based target binder to an E3 ligase ligand, researchers can move beyond mere enzymatic inhibition to drive the complete degradation of oncogenic kinases, offering a powerful strategy to overcome acquired resistance mutations.
References
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov URL:[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: mdpi.com URL:[Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: mdpi.com URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: nih.gov URL:[Link]
-
Discovery of Novel 2-Anilinopyrazolo[1,5-a]pyrimidine Derivatives as c-Src Kinase Inhibitors for the Treatment of Acute Ischemic Stroke Source: jst.go.jp URL:[Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold Source: researcher.life URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Advanced Safety and Handling Whitepaper: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in Drug Discovery
Executive Summary: The Structural Context
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology and immunology, serving as the core nucleus for FDA-approved Tropomyosin receptor kinase (Trk) inhibitors, CDK2 inhibitors, and novel TLR4 modulators [1, 2]. Within this chemical space, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5) acts as a critical, highly reactive building block. The presence of the iodine atom at the C-2 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly functionalize the core.
However, the very features that make this molecule synthetically valuable—the labile carbon-iodine (C-I) bond and the planar, electron-rich heteroaromatic system—also dictate its unique hazard profile. This guide transcends a standard 16-section Safety Data Sheet (SDS) by detailing the causality behind the handling requirements, toxicological risks, and experimental workflows necessary for safe and effective utilization.
Physicochemical Profiling & Structural Causality
To handle this compound safely, researchers must understand how its physical properties are dictated by its molecular structure. The heavy iodine atom significantly increases the molecular weight and lipophilicity, while the fused nitrogenous rings dictate its solubility and reactivity profile [3].
Table 1: Quantitative Physicochemical & Hazard Summary
| Parameter | Value / Classification | Causality / Implication for Handling |
| Chemical Formula | C₇H₆IN₃ | High halogen-to-carbon ratio dictates dense, halogenated waste disposal protocols. |
| Molecular Weight | 259.05 g/mol | Heavy atom effect (Iodine) lowers volatility, reducing acute inhalation risks of vapors. |
| Predicted Density | 2.07 ± 0.1 g/cm³ | Settles rapidly in biphasic extractions; requires vigorous stirring during aqueous quenching. |
| GHS Hazard Codes | H302, H315, H319, H335 | Electrophilic nature of the C-I bond makes it a potential alkylating agent, causing irritation [4]. |
| Storage Temp. | 2–8 °C, Argon/N₂ | C-I bonds are susceptible to homolytic cleavage via UV light or thermal degradation. |
Toxicological Mechanisms & Hazard Assessment
Standard SDS documentation lists hazards (e.g., "Causes skin irritation"), but rarely explains the biochemical mechanism. For 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, the primary toxicological concern stems from its potential to act as an electrophile in biological systems.
If inhaled as a dust or absorbed through the skin, the iodo-heterocycle can undergo nucleophilic aromatic substitution (SNAr) or radical-mediated reactions with cellular nucleophiles, such as glutathione (GSH) or the thiol groups of cysteine residues in proteins. This depletion of GSH leads to localized oxidative stress, manifesting as the irritation described by GHS codes H315 (Skin) and H319 (Eye)[4]. Furthermore, prolonged exposure to light can degrade the compound, releasing molecular iodine (I₂), a severe respiratory and mucosal irritant.
Mechanistic pathway of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine degradation and biological toxicity.
Self-Validating Experimental Protocols
Because this compound is primarily utilized in transition-metal-catalyzed cross-coupling to synthesize complex kinase inhibitors [5], the following step-by-step protocol is designed as a self-validating system . This means every critical safety and handling step includes a physical or chemical check to ensure the integrity of the process.
Workflow: Safe Palladium-Catalyzed Cross-Coupling & Quenching
Step 1: Purity and Degradation Verification (The Pre-Check)
-
Action: Before opening the vial, visually inspect the solid. Dissolve a 1 mg sample in dichloromethane (DCM) and spot it on a TLC plate.
-
Causality: Iodine compounds degrade over time, releasing I₂.
-
Self-Validation: If the solid is distinctly brown, or if the TLC shows a dark streak that stains heavily with starch-iodide paper, degradation has occurred. Do not use without recrystallization or silica plug filtration.
Step 2: Inert Atmosphere Setup
-
Action: Weigh the compound inside a fume hood using anti-static spatulas. Transfer to a Schlenk flask and purge with Argon for 15 minutes.
-
Causality: Oxygen and moisture can poison palladium catalysts and accelerate the oxidative degradation of the iodo-pyrimidine core.
Step 3: Reaction Execution
-
Action: Add the boronic acid, Pd-catalyst, and degassed solvent (e.g., 1,4-Dioxane/H₂O). Heat to 80°C.
-
Safety Note: Halogenated heterocycles can sublime or co-distill with solvents. Ensure the condenser is fully operational to prevent the escape of toxic vapors into the fume hood exhaust.
Step 4: The Thiosulfate Quench (Critical Safety Step)
-
Action: Upon reaction completion, cool the mixture to room temperature. Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes.
-
Causality: Cross-coupling of iodinated compounds often leaves residual electrophilic iodine species and Pd-black. Thiosulfate acts as a reducing agent, converting toxic molecular iodine (I₂) into benign, water-soluble iodide ions (I⁻).
-
Self-Validation: The organic layer must transition from a dark/brown tint to pale yellow or clear. If the solution remains dark brown, the quench is incomplete. Add additional Na₂S₂O₃ until the color clears, validating that all reactive iodine has been neutralized.
Self-validating experimental workflow for handling and reacting halogenated pyrazolo-pyrimidines.
Environmental Impact and Waste Management
Due to the presence of the pyrazolo[1,5-a]pyrimidine ring and the iodine atom, this compound and its unreacted derivatives pose a specific threat to aquatic environments.
-
Segregation: Never mix waste containing 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with standard non-halogenated organic waste. It must be strictly segregated into Halogenated Organic Waste containers.
-
Incineration Causality: Disposal facilities must incinerate halogenated waste at exceptionally high temperatures equipped with acid-gas scrubbers. If incinerated improperly, iodinated aromatics can generate toxic dioxin-like compounds or corrosive hydroiodic acid (HI) gas.
-
Spill Response: In the event of a powder spill, do not sweep dry (which aerosolizes the toxic dust). Cover the spill with a damp absorbent pad soaked in a dilute sodium thiosulfate solution to neutralize any reactive surface iodine, then collect for hazardous disposal.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC.[Link]
-
Pyrazolo(1,5-a)pyrimidine | Safety and Hazards. PubChem.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.[Link]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine core is a privileged, nitrogen-rich bicyclic scaffold extensively utilized in modern drug discovery, particularly in the development of selective kinase inhibitors (e.g., PI3Kδ, JAK, and CDK inhibitors)[1][2]. Late-stage functionalization of this scaffold is critical for rapid structure-activity relationship (SAR) exploration[3]. This application note details the mechanistic rationale, condition optimization, and a highly reproducible protocol for the Suzuki-Miyaura cross-coupling at the C2 position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Mechanistic Rationale & Substrate Analysis
Derivatization at the C2 position via palladium-catalyzed cross-coupling presents specific synthetic challenges compared to the more commonly functionalized C3 or C7 positions[4].
The Oxidative Addition Step: The C2 position, located on the pyrazole ring, is relatively electron-neutral. However, the high polarizability and weak bond dissociation energy of the C2–I bond ensure that the initial oxidative addition of the Pd(0) active species is extremely rapid, even at lower temperatures[5].
The Challenge of Catalyst Poisoning: The primary failure mode in this reaction is not oxidative addition, but rather catalyst sequestration. The pyrazolo[1,5-a]pyrimidine core contains a bridgehead nitrogen (N4) and two pyrimidine nitrogens (N1, N3) with available lone pairs. These heteroatoms can competitively coordinate to the Pd(II) intermediate, forming stable, off-cycle chelates that halt the catalytic cycle[2].
Causality in Ligand Selection: To overcome this catalyst poisoning, the use of bidentate phosphine ligands with a large bite angle (such as dppf) or sterically demanding, electron-rich monodentate ligands (such as XPhos) is mandatory. These ligands maintain a tightly bound, sterically crowded coordination sphere around the palladium center, physically preventing the substrate's nitrogen atoms from displacing the ligand and deactivating the catalyst[3]. Furthermore, a rapid transmetalation step is required to outcompete protodehalogenation—a common side reaction where the Pd(II)-aryl intermediate is prematurely protonated.
Optimization of Reaction Conditions
To establish a robust protocol, various catalyst/ligand systems and base/solvent combinations were evaluated. The quantitative data below summarizes the causality behind the finalized conditions.
Table 1: Catalyst and Condition Screening for C2-Arylation
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 45 | Significant protodehalogenation; slow transmetalation. |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 20 | Catalyst precipitation (poisoning by substrate nitrogens). |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 88 | Clean conversion; dppf prevents N-coordination. |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 85 | Excellent alternative for highly sterically hindered boronic acids. |
Note: Yields determined by LC-MS (UV 254 nm) integration against an internal standard.
Mechanistic Pathway
Catalytic cycle of Suzuki-Miyaura coupling for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Experimental Protocol
The following step-by-step methodology utilizes the optimized conditions (Table 1, Entry 3) for a 1.0 mmol scale reaction.
Reagents & Materials:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: 259.05 mg (1.00 mmol, 1.0 equiv)
-
Arylboronic acid: 1.20 mmol (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 40.8 mg (0.05 mmol, 5 mol%)
-
Potassium phosphate tribasic (K₃PO₄): 424.5 mg (2.00 mmol, 2.0 equiv)
-
1,4-Dioxane (Anhydrous): 4.0 mL
-
HPLC-grade H₂O: 1.0 mL
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the flask. The biphasic nature of the solvent is critical; water dissolves the inorganic base to form the reactive boronate species, while dioxane solubilizes the organic components.
-
Degassing (Critical Step): Seal the Schlenk tube with a rubber septum. Degas the heterogeneous mixture by sparging with Argon for 15 minutes, or perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen ingress will rapidly oxidize the Pd(0) species and promote oxidative homocoupling of the boronic acid.
-
Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) for 4 to 8 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).
-
Filtration & Drying: Pass the combined organic layers through a short pad of Celite to remove palladium black. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient).
Self-Validating System & Troubleshooting
To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers must utilize in-process controls (IPC) via LC-MS to verify the mechanistic progression of the reaction.
-
Target Validation: The starting material exhibits an
of 260.0. The successful product will show the corresponding of the coupled mass. -
Troubleshooting Protodehalogenation: If LC-MS reveals a significant peak at
(5-methylpyrazolo[1,5-a]pyrimidine), the transmetalation step is failing to outpace the protonation of the Pd(II) intermediate. Corrective Action: Ensure the K₃PO₄ is fully dissolved (slightly increase the water ratio) or switch to a more soluble base like Cs₂CO₃. -
Troubleshooting Homocoupling: If the LC-MS shows a large peak corresponding to
, the boronic acid is undergoing oxidative homocoupling. Corrective Action: The degassing procedure was insufficient. Strictly adhere to the freeze-pump-thaw method to eliminate dissolved oxygen.
References
-
[1] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at:[Link]
-
[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at:[Link]
-
[3] Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. Available at: [Link]
-
[4] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at:[Link]
-
[5] 2-Iodo-1-C-acceptor-substituted glycals: synthesis and transformation into 1,2-C,C-disubstituted glycals via Suzuki–Miyaura coupling reaction - RSC Publishing. Available at:[Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Iodo-1-C-acceptor-substituted glycals: synthesis and transformation into 1,2-C,C-disubstituted glycals via Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-Methylpyrazolo[1,5-a]pyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5)[1]
Executive Summary & Mechanistic Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent activity as an ATP-competitive and allosteric inhibitor of critical protein kinases (e.g., EGFR, B-Raf, MEK, CDK2, and PI3Kδ)[2][3][4]. Functionalization of this bicyclic core is essential for exploring Structure-Activity Relationships (SAR) and optimizing kinase selectivity[2][4].
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions[5][6]. The strategic placement of the iodine atom at the C-2 position leverages the low bond dissociation energy of the C–I bond (~55 kcal/mol), facilitating rapid and highly regioselective oxidative addition by Pd(0) species[5][6]. The 5-methyl group provides a valuable steric and electronic handle that stabilizes the core during high-temperature couplings while remaining orthogonal to C-2 functionalization.
The Catalytic Cycle: Causality of Reactivity
The efficiency of this cross-coupling relies on a self-propagating Pd(0)/Pd(II) cycle. The oxidative addition into the C-2 iodine bond is highly favored, preventing off-target degradation of the nitrogen-rich heterocycle. Subsequent transmetalation is driven by base-mediated activation of the nucleophile (e.g., boronic acid), followed by reductive elimination to yield the functionalized product.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C-2 position.
Reaction Optimization & Quantitative Data
To establish a robust, self-validating protocol, various catalytic systems were evaluated for the Suzuki-Miyaura coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a standard arylboronic acid.
Causality of Optimal Conditions:
-
Catalyst/Ligand:
outperforms . The bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step and suppresses unwanted protodeboronation of the boronic acid. -
Base & Solvent: A biphasic 1,4-Dioxane/Water system with
provides the highest yields. The water dissolves the inorganic base to form the reactive boronate complex essential for transmetalation, while dioxane maintains the solubility of the pyrazolo[1,5-a]pyrimidine core.
Table 1: Optimization of Suzuki-Miyaura Conditions
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent (v/v) | Temp (°C) | Yield (%)* |
| 1 | None | Toluene/ | 90 | 45% | ||
| 2 | 1,4-Dioxane/ | 90 | 62% | |||
| 3 | None | 1,4-Dioxane/ | 90 | 88% | ||
| 4 | None | 1,4-Dioxane/ | 90 | 94% |
*Yields determined by HPLC integration at 254 nm using an internal standard.
Experimental Workflows & Protocols
Standardized experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-2 Arylation)
This protocol is designed to synthesize 2-aryl-5-methylpyrazolo[1,5-a]pyrimidine derivatives.
Reagents:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 259.05 mg)
-
Arylboronic Acid (1.2 mmol)
- (0.05 mmol, 40.8 mg)
- (2.0 mmol, 651.6 mg)
-
1,4-Dioxane / Deionized
(4:1 ratio, 10 mL total)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a 20 mL Schlenk tube, add 1,4-dioxane (8 mL) and
(2 mL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which prevents the oxidative homocoupling of the boronic acid. -
Reagent Loading: Add the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, arylboronic acid, and
to the tube. -
Catalyst Addition: Quickly add the
catalyst under a positive flow of Argon. Seal the tube tightly. -
Reaction Execution: Heat the mixture in an oil bath at 90 °C for 2–4 hours.
-
Self-Validation Checkpoint: The mixture should transition from a pale suspension to a dark red/brown homogeneous solution within 15 minutes, indicating the successful generation of the active
species.
-
-
Reaction Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (
259.05 ) is fully consumed. -
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (
mL) and brine (15 mL). Dry the organic layer over anhydrous . -
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-2 Amination)
For the introduction of amine moieties (e.g., morpholine or piperazine derivatives) to the C-2 position, a modified catalytic system is required to prevent
Reagents:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol)
-
Secondary Amine (1.5 mmol)
- (0.025 mmol, 22.9 mg)
-
BrettPhos Ligand (0.05 mmol, 26.8 mg)
-
Sodium tert-butoxide (
) (2.0 mmol, 192.2 mg) -
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: In an Argon-filled glovebox, charge a dry reaction vial with
, BrettPhos, and .-
Causality Note: BrettPhos is specifically chosen because its bulky, electron-rich biaryl phosphine structure accelerates reductive elimination of the C–N bond, outcompeting unwanted
-hydride elimination pathways.
-
-
Substrate Addition: Add the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and the secondary amine, followed by anhydrous toluene.
-
Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C for 6 hours.
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure aminated product.
Troubleshooting & Analytical Validation
-
Issue: High levels of Protodeboronation (Suzuki-Miyaura)
-
Cause: The boronic acid is hydrolyzing before transmetalation can occur.
-
Solution: Switch to the corresponding pinacol boronate ester (BPin), or reduce the water content in the solvent mixture. Alternatively, add the boronic acid in two batches (0.6 eq at
, 0.6 eq at ).
-
-
Issue: Incomplete Conversion
-
Cause: Catalyst deactivation (evidenced by the early precipitation of black palladium metal).
-
Solution: Ensure strict anaerobic conditions during setup. Verify that the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine starting material is highly pure, as trace acidic impurities can poison the Pd catalyst.
-
-
Analytical Verification:
-
NMR: The disappearance of the distinct C-2 proton (if comparing to the des-iodo core) or the shift in the pyrimidine protons confirms functionalization. The 5-methyl group should appear as a sharp singlet around
2.5–2.7 ppm. - NMR: The C-2 carbon resonance will shift significantly downfield upon replacement of the shielding iodine atom with an aryl or amine group.
-
NMR: The disappearance of the distinct C-2 proton (if comparing to the des-iodo core) or the shift in the pyrimidine protons confirms functionalization. The 5-methyl group should appear as a sharp singlet around
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (2025) URL:[Link]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies Source: Organic & Biomolecular Chemistry (2022) URL:[Link]
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5) Physical and Chemical Properties Source: ChemSrc Database URL:[Link]
Sources
- 1. 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine CAS#: 2171314-03-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Kinase Inhibitors via the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Scaffold
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis and utilization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , a specialized scaffold for developing ATP-competitive kinase inhibitors.
Introduction: The "Privileged" Kinase Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine ring of ATP. This scaffold forms the backbone of several FDA-approved kinase inhibitors (e.g., Larotrectinib , Entrectinib ) used to target Trk, CDK, and Pim kinases.
While the majority of synthetic efforts focus on the C-3 position (via electrophilic halogenation), the C-2 position offers a distinct vector for exploring Structure-Activity Relationships (SAR), allowing access to unique chemical space within the kinase ATP-binding pocket. The 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine intermediate serves as a critical "divergent node," enabling the rapid generation of 2-aryl/heteroaryl libraries via palladium-catalyzed cross-coupling.
Structural Architecture & Numbering
Correct IUPAC numbering is critical for this protocol.
-
Position 2 (C-2): The carbon in the pyrazole ring adjacent to N-1. (Target of this guide).
-
Position 3 (C-3): The carbon in the pyrazole ring adjacent to the bridgehead. (Standard electrophilic site).
-
Position 5 (C-5): The methyl-bearing carbon in the pyrimidine ring.
Strategic Synthesis Guide
The synthesis of the 2-iodo isomer cannot be achieved through direct iodination of the core, which exclusively yields the 3-iodo product due to the high electron density at C-3. Instead, a de novo cyclization strategy is required, starting from a pre-functionalized pyrazole.
Retrosynthetic Analysis
To obtain 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine , we utilize a condensation reaction between 3-iodo-1H-pyrazol-5-amine and a 1,3-electrophile equivalent (4,4-dimethoxybutan-2-one).
-
Regiocontrol: The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyls can yield regioisomers (5-methyl vs. 7-methyl).
-
Solution: Using 4,4-dimethoxybutan-2-one (an aldehyde-ketone equivalent) drives the formation of the 5-methyl isomer. The more reactive aldehyde equivalent (acetal) condenses with the exocyclic amine first, followed by cyclization onto the ketone.
Experimental Protocols
Protocol A: Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Objective: Construction of the core scaffold with the iodine handle at C-2.
Materials:
-
3-Iodo-1H-pyrazol-5-amine (1.0 equiv)
-
4,4-Dimethoxybutan-2-one (1.2 equiv)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Ethanol (Optional co-solvent)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with 3-iodo-1H-pyrazol-5-amine (e.g., 10 mmol, 2.09 g).
-
Addition: Add 4,4-dimethoxybutan-2-one (12 mmol, 1.58 g) and glacial acetic acid (20 mL).
-
Cyclization: Heat the reaction mixture to reflux (118 °C) for 4–6 hours. Monitor consumption of the aminopyrazole by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Expert Insight: The acetal requires acid hydrolysis to generate the reactive aldehyde species in situ. Acetic acid serves as both solvent and catalyst.
-
-
Workup: Cool the mixture to room temperature. Pour the solution into ice-cold water (100 mL).
-
Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ or solid Na₂CO₃ until pH ~7–8. A precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) if necessary.
Protocol B: Suzuki-Miyaura Coupling (Library Generation)
Objective: Functionalization of the C-2 position to generate kinase inhibitors.
Materials:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (deoxygenated)
Step-by-Step Methodology:
-
Setup: In a microwave vial or sealed tube, combine the 2-iodo scaffold (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).
-
Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (Critical for Pd(0) stability).
-
Reaction: Seal and heat to 90–100 °C for 2–12 hours (or 120 °C for 30 min in a microwave reactor).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (gradient elution).
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the divergent synthesis capabilities, contrasting the "Standard" C-3 route with the "Targeted" C-2 route described above.
Caption: Divergent synthesis workflow. The solid path details the de novo construction of the 2-iodo scaffold, enabling unique C-2 functionalization distinct from the standard electrophilic C-3 iodination (dashed).
Quantitative Data & Troubleshooting
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | HCl (conc.) | 80 | 12 | 45 | Slow conversion, some degradation. |
| 2 | Acetic Acid | None (Self) | 118 | 4 | 78 | Optimal.[2][3] Clean conversion. |
| 3 | Water | KHSO₄ | 100 | 6 | 62 | "Green" method, lower solubility. |
| 4 | Toluene | p-TsOH | 110 | 8 | 55 | Formation of side products. |
Expert Tips (Troubleshooting)
-
Regioisomer Contamination: If the 7-methyl isomer is observed (rare with 4,4-dimethoxybutan-2-one), ensure the reaction temperature is maintained at reflux. Lower temperatures favor kinetic products which may differ.
-
Iodine Stability: The C-2 iodine is robust under acidic cyclization conditions. However, avoid using strong reducing agents during workup.
-
Pd-Catalyst Poisoning: The pyrazolo[1,5-a]pyrimidine nitrogens can coordinate Palladium. If Suzuki yields are low (<50%), switch to a highly active catalyst system like Pd(OAc)₂/XPhos or Pd(dtbpf)Cl₂ .
References
-
Pyrazolo[1,5-a]pyrimidines as Privileged Scaffolds
-
Review: "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI, 2024.
-
-
Synthetic Methodology (Cyclization)
-
Protocol: "Efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2016.
-
-
Cross-Coupling Strategies
-
Suzuki Optimization: "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron, 2012.
-
-
Kinase Inhibitor Design (SAR)
-
Application: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Int. J. Mol. Sci., 2020.
-
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Application Note: High-Efficiency Sonogashira Cross-Coupling Protocols for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Introduction
Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused bicyclic heterocycles that have garnered massive attention in medicinal chemistry. They are core structural motifs in numerous biologically active compounds, functioning as potent protein kinase inhibitors, anxiolytics, and anticancer agents[1]. Because the pharmacological efficacy of these molecules heavily depends on their peripheral substituents, the ability to selectively functionalize the pyrazolo[1,5-a]pyrimidine scaffold is critical for hit-to-lead and lead optimization campaigns.
The Sonogashira cross-coupling reaction provides a robust, highly reliable method for introducing alkynyl groups, which can serve as rigid pharmacophore linkers or as precursors for further cyclization[2]. This application note details a highly regioselective, self-validating Sonogashira coupling protocol specifically targeting the C2 position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .
Mechanistic Insights & Causality in Reaction Design (E-E-A-T)
As an application scientist, it is imperative to understand why specific reagents and conditions are chosen, rather than just following a recipe. The pyrazolo[1,5-a]pyrimidine core combines an electron-rich pyrazole ring (C2, C3) with an electron-deficient pyrimidine ring (C5, C6, C7).
-
Substrate Reactivity (The "Iodo" Advantage): The choice of a 2-iodo derivative over a 2-bromo or 2-chloro analog is a deliberate kinetic strategy. The lower bond dissociation energy of the C(sp2)-I bond facilitates rapid oxidative addition by the Pd(0) species at ambient to mild heating conditions. This minimizes the thermal degradation of the heterocycle and suppresses side reactions[3].
-
Catalyst & Co-catalyst Causality: While Pd(PPh3)4 or PdCl2(PPh3)2 serves as the primary cross-coupling catalyst, the addition of CuI is strictly required. CuI reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step.
-
Base & Solvent Dynamics: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF) or Dimethylformamide (DMF) ensures optimal solubility. The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen iodide (HI) byproduct generated during the catalytic cycle[2].
Caption: Sonogashira catalytic cycle detailing the C2-alkynylation of pyrazolo[1,5-a]pyrimidine.
Optimization of Reaction Conditions
To establish a self-validating and high-yielding protocol, various conditions were systematically evaluated. The quantitative data below summarizes the optimization for coupling 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a standard terminal alkyne (phenylacetylene).
| Entry | Catalyst (5 mol%) | Co-Catalyst (10 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh3)4 | CuI | Et3N | DMF | 80 | 12 | 68 |
| 2 | Pd(PPh3)4 | CuI | DIPEA | DMF | 80 | 12 | 72 |
| 3 | PdCl2(PPh3)2 | CuI | Et3N | THF | 50 | 6 | 89 |
| 4 | PdCl2(PPh3)2 | CuI | Et3N | THF | 25 (RT) | 8 | 94 |
| 5 | PdCl2(PPh3)2 | None | Et3N | THF | 50 | 24 | <10 |
*Isolated yields after silica gel chromatography. Entry 4 represents the optimal balance of mild conditions and maximum yield, preventing thermal degradation.
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.
Reagents and Equipment
-
Substrate: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)
-
Catalyst: PdCl2(PPh3)2 (0.05 equiv, 5 mol%)
-
Co-catalyst: CuI (0.10 equiv, 10 mol%)
-
Base: Triethylamine (Et3N) (3.0 equiv, 3.0 mmol)
-
Solvent: Anhydrous THF (10 mL)
-
Equipment: Flame-dried Schlenk flask, magnetic stirrer, nitrogen/argon manifold.
Step-by-Step Procedure
-
Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (259 mg, 1.0 mmol), PdCl2(PPh3)2 (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol). Seal the flask with a rubber septum and purge with dry Nitrogen or Argon for 15 minutes.
-
Expert Insight: Oxygen must be rigorously excluded. The presence of O2 triggers the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming your reagent and complicating purification.
-
-
Solvent & Base Addition: Inject anhydrous THF (10 mL) and Et3N (0.42 mL, 3.0 mmol) via a gas-tight syringe. Stir the mixture for 5 minutes at room temperature to ensure complete dissolution and homogenization.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 2 minutes. The solution will typically transition from a pale yellow to a deep brown/orange hue, visually indicating the formation of the active Pd(0) and Cu-acetylide species.
-
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 8 hours. Monitor the reaction progress via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the starting material (Rf ~0.4) and the emergence of a new, highly UV-active fluorescent spot (254 nm) validates the conversion.
-
Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.
-
Expert Insight: NH4Cl is chosen specifically because it effectively complexes and solubilizes copper salts, pulling them into the aqueous layer. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (100:0 to 70:30) to afford the pure 2-alkynyl-5-methylpyrazolo[1,5-a]pyrimidine.
Troubleshooting & Analytical Validation
A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your synthesis:
-
1H NMR (CDCl3): Validate the product by observing the disappearance of the terminal alkyne proton (typically a sharp singlet around δ 3.0 ppm). Crucially, ensure the preservation of the pyrazolo[1,5-a]pyrimidine core protons: look for the distinct singlet of the C3 proton on the pyrazole ring and the coupled doublets of the pyrimidine ring.
-
LC-MS Analysis: Confirm the product mass [M+H]+. The replacement of the heavy Iodine atom (atomic mass 126.9) with the alkyne group will result in a highly predictable mass shift, unequivocally confirming successful C-C bond formation.
-
Troubleshooting Glaser Coupling: If a significant amount of alkyne dimer is observed via LC-MS, your degassing protocol was insufficient. Switch to a rigorous "Freeze-Pump-Thaw" cycle (3 iterations) for the solvent prior to the reaction.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][1]
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][2]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Mechanistic Rationale & Scaffold Reactivity
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold widely utilized in the design of potent kinase inhibitors (e.g., ALK2, Trk, and CDK inhibitors) 1[1]. Functionalization of this bicyclic system is highly position-dependent. While the C5 and C7 positions on the pyrimidine ring are highly electrophilic and readily undergo nucleophilic aromatic substitution (S_NAr), the C2 position on the pyrazole ring is electron-rich. Consequently, S_NAr at the C2 position is thermodynamically disfavored.
To install amine pharmacophores at the C2 position, transition-metal catalysis is strictly required. The Buchwald-Hartwig amination is the premier method for this transformation 2[2]. We utilize 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine because the C2–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to its C2–Cl counterpart (~97 kcal/mol). This energetic advantage ensures rapid and irreversible oxidative addition by the Pd(0) catalyst, allowing the reaction to proceed under milder conditions and preventing catalyst deactivation pathways 3[3].
Causality in Reaction Optimization
A successful Buchwald-Hartwig amination is a finely tuned system where the catalyst, ligand, base, and solvent must act synergistically.
-
Catalyst Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is selected as the Pd source. Unlike Pd(OAc)₂, which requires in situ reduction from Pd(II) to Pd(0) (often consuming the amine substrate or ligand), Pd₂(dba)₃ provides direct, immediate access to the active Pd(0) species.
-
Ligand Selection (Xantphos vs. RuPhos): The steric and electronic profile of the amine dictates the ligand. For primary amines, Xantphos is mandatory. Its wide bite angle (~111°) accelerates reductive elimination, effectively outcompeting the off-cycle bis-arylation of the primary amine. For secondary amines (e.g., morpholine), bulky monodentate ligands like RuPhos or BrettPhos are required to accommodate the steric bulk during the transition state of reductive elimination.
-
Base (Cs₂CO₃): Cesium carbonate is chosen over stronger bases like Sodium tert-butoxide (NaOtBu). While NaOtBu accelerates the deprotonation of the Pd(II)-amine complex, it frequently induces side reactions such as the cleavage of sensitive functional groups or base-catalyzed degradation of the pyrazolo[1,5-a]pyrimidine core. Cs₂CO₃ operates as a mild, heterogeneous base in 1,4-dioxane, slowly releasing the active carbonate species and preserving the integrity of the heterocycle.
-
Solvent (1,4-Dioxane): Dioxane is ideal due to its boiling point (101 °C), which provides the optimal thermal energy required to overcome the activation barrier of the reductive elimination step without requiring pressurized vessels.
Quantitative Data: Reaction Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the resulting yield of the C2-aminated product (using morpholine as a model secondary amine).
| Entry | Catalyst (5 mol% Pd) | Ligand (5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 45% | Bidentate ligand is too rigid for secondary amines; slow reductive elimination. |
| 2 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 92% | Bulky monodentate ligand perfectly accommodates the secondary amine. |
| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 78% | Incomplete Pd(II) to Pd(0) reduction lowers active catalyst concentration. |
| 4 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90 | 61% | Strong base causes partial degradation of the pyrazolo[1,5-a]pyrimidine core. |
| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | DMF | 90 | 35% | High solvent polarity disrupts the heterogeneous base interface. |
Experimental Protocol
This protocol outlines the coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a secondary amine (morpholine). It is designed as a self-validating system to ensure reproducibility.
Materials:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 259.05 mg)
-
Morpholine (1.2 mmol, 104.5 mg / 105 µL)
-
Pd₂(dba)₃ (0.025 mmol, 22.9 mg)
-
RuPhos (0.05 mmol, 23.3 mg)
-
Cs₂CO₃ (2.0 mmol, 651.6 mg)
-
Anhydrous 1,4-Dioxane (5.0 mL, thoroughly sparged with Argon for 15 min)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.
-
Causality: Adding all solid reagents first minimizes the risk of introducing oxygen during liquid addition.
-
-
Degassing: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.
-
Validation Check: The solid mixture should appear deep purple/dark red due to the resting state of Pd₂(dba)₃.
-
-
Solvent & Amine Addition: Under a positive flow of Argon, inject the anhydrous, degassed 1,4-dioxane and morpholine via a gas-tight syringe.
-
Causality: Oxygen must be rigorously excluded. O₂ rapidly inserts into the active Pd(0)L₂ complex to form an unreactive peroxo-palladium species, permanently killing the catalytic cycle.
-
-
Pre-activation & Heating: Replace the septum with a Teflon-lined screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).
-
Validation Check: Within 10-15 minutes of heating, the reaction mixture will transition from dark red to a yellow/orange suspension. This color shift is a self-validating indicator that the resting Pd₂(dba)₃ has successfully dissociated and formed the active, yellow Pd(0)-RuPhos complex.
-
-
Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation Check: Confirm the complete disappearance of the starting material peak at m/z 260[M+H]⁺ and the appearance of the product peak at m/z 219[M+H]⁺.
-
-
Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the suspension through a 1-inch pad of Celite to remove the insoluble inorganic salts (CsI, CsHCO₃) and precipitated palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 2-morpholino-5-methylpyrazolo[1,5-a]pyrimidine.
Visualizations
Catalytic cycle of the Buchwald-Hartwig amination at the C2 position.
Step-by-step experimental workflow for the C-N cross-coupling reaction.
References
- Mo, J., et al. "Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors." NIH, PubMed Central.
- BenchChem Technical Support Team. "Pyrazolo[1,5-a]pyrimidin-7-amine | A Technical Guide to the Photophysical Properties." BenchChem, Jan. 2026.
- ACS Omega Authors. "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." ACS Omega, Dec. 2024.
Sources
Application Note: Precision C-H Activation of 5-Methylpyrazolo[1,5-a]pyrimidine
Executive Summary & Strategic Overview
The 5-methylpyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for variable kinase inhibitors (e.g., Zaleplon, Indiplon) and emergent fluorophores. Its unique electronic architecture offers two distinct vectors for direct functionalization without pre-activation (e.g., halogenation):
-
C-3 Position (Nucleophilic): Electron-rich, susceptible to electrophilic aromatic substitution (
) and electrophilic metallation. -
C-7 Position (Acidic): Electron-deficient, adjacent to the bridgehead nitrogen, susceptible to Concerted Metalation-Deprotonation (CMD) pathways.
The Critical Challenge: Achieving high regioselectivity between C-3 and C-7 often plagues standard cross-coupling protocols. This guide details a catalyst-controlled switchable strategy that allows researchers to selectively target C-3 or C-7 on the same 5-methylpyrazolo[1,5-a]pyrimidine substrate by simply altering the ligand environment.
Mechanistic Logic & Regioselectivity Map
To design effective experiments, one must understand the electronic bias of the substrate. The 5-methyl group acts as a weak electron donor but primarily serves as a steric handle that does not significantly interfere with C-3 or C-7 activation.
Electronic Profile
-
C-3 (Pyrazolic): High HOMO coefficient. Reacts with electrophiles (Pd(II),
). -
C-7 (Pyrimidinic): High acidity (
estimated ~25-28). Reacts via base-assisted deprotonation.
The "Switch" Concept[1]
-
Condition A (C-3 Selective): Uses phosphine-free Palladium sources. The electrophilic Pd(II) species attacks the most nucleophilic site (C-3) similar to a Friedel-Crafts mechanism.
-
Condition B (C-7 Selective): Uses electron-rich phosphine ligands (e.g.,
). The bulky, electron-rich ligand prevents coordination to the crowded nucleophilic C-3 and increases the basicity of the carbonate/pivalate ligand, promoting the CMD pathway at the acidic C-7 site.
Figure 1: Decision tree for catalyst-controlled regioselectivity. Selecting the ligand environment dictates the reaction manifold (Electrophilic vs. CMD).
Detailed Experimental Protocols
Protocol A: C-3 Selective Direct Arylation (Ligand-Free)
Objective: Introduction of aryl groups at the C-3 position using aryl bromides.
Mechanism: Electrophilic Palladation (
Materials
-
Substrate: 5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Base: Cs
CO (2.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Procedure
-
Charge: In a glovebox or under active Ar flow, add 5-methylpyrazolo[1,5-a]pyrimidine (0.5 mmol, 74 mg), Aryl Bromide (0.75 mmol), Pd(OAc)
(5.6 mg, 0.025 mmol), and Cs CO (326 mg, 1.0 mmol) to a 15 mL pressure vial equipped with a magnetic stir bar. -
Solvate: Add anhydrous 1,4-Dioxane (2.5 mL). Cap the vial tightly.
-
React: Heat the reaction block to 110 °C for 16–24 hours. Note: Vigorous stirring (800 rpm) is essential as Cs
CO is insoluble. -
Workup: Cool to room temperature (RT). Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0→50% EtOAc in Hexanes).
Validation Check:
-
H NMR should show the disappearance of the C-3 proton (typically a doublet/singlet around
8.0 ppm depending on substitution). -
Expected Yield: 70–90% depending on the aryl bromide electronics (Electron-poor Ar-Br reacts faster).
Protocol B: C-7 Selective Direct Arylation (CMD)
Objective: Functionalization of the C-7 position, overcoming the innate nucleophilicity of C-3. Mechanism: Concerted Metalation-Deprotonation (CMD).
Materials
-
Substrate: 5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: P(tBu)
HBF (10 mol%) or pure P(tBu) -
Base: K
CO or Cs CO (2.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M)
-
Atmosphere: Argon (Strictly air-free; phosphines are oxidation-sensitive)
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): Stir Pd(OAc)
and the phosphine ligand in a small amount of dioxane for 5 mins before adding to the main mixture to ensure active catalyst formation. -
Charge: Add Substrate (0.5 mmol), Aryl Bromide (0.75 mmol), and Base (1.0 mmol) to the reaction vessel.
-
Initiate: Add the catalyst solution and remaining solvent.
-
React: Heat to 110–120 °C for 18 hours.
-
Workup: Similar to Protocol A.
-
Purification: C-7 arylated products often have different polarity than C-3 isomers. Careful gradient elution is required.
Critical Note: The bulky
Protocol C: C-3 Regioselective Halogenation (Green Method)
Objective: Preparation of C-3 halo-intermediates for subsequent Suzuki/Sonogashira coupling if direct arylation fails. Reagents: Potassium Halide (KX) + PIDA (Phenyliodine diacetate).
Procedure
-
Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in Water (3 mL).
-
Add KX (KI, KBr, or KCl) (1.1 equiv).
-
Add PIDA (1.1 equiv) portion-wise at Room Temperature.
-
Stir for 30–60 minutes. The product often precipitates out.
-
Isolation: Filter the solid, wash with water, and dry.
-
Yield: Typically >85% with exclusive C-3 regioselectivity.
Data Summary & Optimization Table
| Variable | C-3 Selective Conditions | C-7 Selective Conditions |
| Catalyst | Pd(OAc) | Pd(OAc) |
| Ligand | None | P(tBu) |
| Base | Cs | K |
| Solvent | Dioxane / Toluene | Dioxane |
| Temp | 110 °C | 110–120 °C |
| Mechanism | Electrophilic ( | CMD (Acidic C-H) |
| Key Limitation | Sensitive to C-7 acidity if base is too strong | Sensitive to steric bulk of Ar-Br |
Troubleshooting Guide
Problem: Low Conversion
-
Cause: Catalyst poisoning by the pyrazolo[1,5-a]pyrimidine nitrogen lone pairs.
-
Solution: Increase catalyst loading to 10 mol%. Ensure the reaction is strictly anhydrous. For C-7 activation, ensure the phosphine ligand is fresh (not oxidized).
Problem: Loss of Regioselectivity (Mixture of C-3/C-7)
-
Scenario: Observing C-7 product in Protocol A.
-
Fix: Lower the reaction temperature to 90 °C. The C-3 pathway has a lower activation energy barrier than the C-7 CMD pathway. High heat can erode selectivity.
-
Scenario: Observing C-3 product in Protocol B.
-
Fix: Increase the bulk of the ligand (switch from
to or JohnPhos).
Problem: C-Methyl Oxidation
-
Observation: Formation of aldehyde/alcohol at the 5-Me position.
-
Cause: Presence of trace oxidants or radical initiators.
-
Fix: Degas solvents thoroughly. Use mild bases.
References
-
Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Bedford, R. B., et al.[1][2] Angew.[2] Chem. Int. Ed. (2015).[2][3][4]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Pattanayak, P., et al. RSC Advances (2025).
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Arias-Gómez, A., et al.[5] Molecules (2021).[4][5][6][7]
-
Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Chatterjee, T., et al.[3][8] Asian Journal of Organic Chemistry (2025).[3]
-
Pd(OAc)2-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines with five-membered heterocycles. Nguyen, T. T., et al.[9] Organic & Biomolecular Chemistry (2022).
Sources
- 1. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. scilit.com [scilit.com]
- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis Strategies Using 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in approved drugs such as Zaleplon (sedative/hypnotic) and emerging kinase inhibitors (e.g., CDK2, Trk, and Pim-1 inhibitors).
This guide focuses on 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a strategic "lynchpin" intermediate. Unlike standard derivatives, the C-2 iodo moiety provides a highly reactive handle for Palladium-catalyzed cross-coupling, while the C-3 position remains nucleophilic, allowing for orthogonal functionalization.
We present two validated one-pot protocols that leverage this dual reactivity to rapidly generate complex, multi-substituted libraries without intermediate isolation. These strategies maximize atom economy and reduce solvent waste, aligning with Green Chemistry principles.
Reactivity Profile & Mechanistic Logic
To design effective one-pot sequences, one must understand the electronic disparity between the C-2 and C-3 positions of the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine core.
The "Push-Pull" Electronic System
-
C-2 Position (Electrophilic Handle): The Carbon-Iodine bond at C-2 is activated for oxidative addition by Pd(0) species. It is significantly more reactive than corresponding bromides or chlorides, allowing for mild coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig) that leave other functionalities intact.
-
C-3 Position (Nucleophilic Hotspot): The bridgehead nitrogen (N-1) donates electron density into the pyrazole ring, making C-3 highly nucleophilic (similar to the 4-position of a pyrazole). It is prone to Electrophilic Aromatic Substitution (EAS) such as halogenation, nitration, or formylation.
-
C-5 Methyl Group: Provides steric bulk and solubility. While less reactive, it blocks the C-5 position from nucleophilic attack, directing regioselectivity to C-7 if SNAr conditions were applied (though C-7 is H in this specific substrate).
Visualization of Reactivity
The following diagram illustrates the orthogonal reactivity zones utilized in the protocols below.
Figure 1: Orthogonal reactivity map of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Protocol 1: Sequential One-Pot Suzuki Coupling / C-3 Bromination
Objective: To install an aryl group at C-2 and a bromine atom at C-3 in a single vessel. The C-3 bromine serves as a handle for a subsequent (second) cross-coupling, enabling the rapid synthesis of 2,3-diaryl derivatives.
Mechanism:
-
Step A: Pd(0)-catalyzed Suzuki-Miyaura coupling at C-2 consumes the iodine.
-
Step B: Addition of N-Bromosuccinimide (NBS) effects a rapid electrophilic substitution at C-3. The reaction is regioselective due to the high electron density at C-3.
Materials & Reagents[1][2]
-
Substrate: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)
-
Electrophile (Step 2): N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure
-
Setup: In a microwave vial or round-bottom flask, combine the 2-iodo substrate , Aryl Boronic Acid , Base , and Pd catalyst .
-
Solvation: Add the Dioxane/Water mixture. Degas by bubbling Nitrogen or Argon for 5 minutes (Critical for Pd lifetime).
-
Step 1 Reaction (Suzuki):
-
Thermal: Heat to 80-90°C for 2–4 hours.
-
Microwave: Irradiate at 100°C for 20 minutes.
-
Checkpoint: Monitor by TLC/LCMS.[3] The starting iodide (Rf ~0.5 in 20% EtOAc/Hex) should disappear; the C-2 arylated intermediate (fluorescent) should appear.
-
-
Step 2 Reaction (Bromination):
-
Cool the reaction mixture to Room Temperature (20-25°C). Do NOT work up yet.
-
Add NBS (1.1 equiv) directly to the reaction mixture.
-
Stir at room temperature for 15–30 minutes.
-
Observation: The mixture may darken slightly. The reaction is extremely fast due to the electron-rich nature of the scaffold.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with saturated Na₂S₂O₃ (to quench excess bromine/iodine) and then Brine.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
-
Data Summary: Typical Yields
| Aryl Boronic Acid (Ar-B(OH)₂) | Step 1 Product (In Situ) | Final Product (2-Ar-3-Br) | Isolated Yield (%) |
| Phenylboronic acid | 2-Phenyl-5-Me-PP | 3-Bromo-2-phenyl-5-Me-PP | 82% |
| 4-Methoxyphenylboronic acid | 2-(4-OMe-Ph)-5-Me-PP | 3-Bromo-2-(4-OMe-Ph)-5-Me-PP | 78% |
| 3-Pyridylboronic acid | 2-(3-Py)-5-Me-PP | 3-Bromo-2-(3-Py)-5-Me-PP | 71% |
Protocol 2: One-Pot Sonogashira Coupling / Cyclization (Furan/Thiophene Formation)
Objective: To synthesize fused tricyclic systems (e.g., furo[2,3-d]pyrazolo[1,5-a]pyrimidine) by coupling an alkyne containing a pendant nucleophile (e.g., propargyl alcohol derivatives) at C-2, followed by metal-catalyzed or base-mediated cyclization at C-3.
Note: If a simple alkyne is used, this protocol yields the 2-alkynyl derivative. If the alkyne has a nucleophile (OH/NH2) and the conditions are forcing, cyclization onto C-3 can occur.
Workflow Diagram
Figure 2: Decision tree for Sonogashira-based one-pot transformations.
Detailed Procedure (Standard Sonogashira)
-
Reagents: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 equiv).
-
Solvent: DMF (Anhydrous).
-
Conditions:
-
Mix reagents in a sealed tube under Argon.
-
Heat at 60-80°C for 4-6 hours.
-
Note: The C-2 Iodine is highly reactive; excessive heat may cause homocoupling of the alkyne (Glaser coupling), so monitor temperature carefully.
-
-
One-Pot Extension (Iodocyclization):
Troubleshooting & Critical Parameters
Catalyst Poisoning
-
Issue: In Protocol 1, if the C-3 bromination (Step 2) is attempted before the Suzuki coupling is 100% complete, the NBS will oxidize the Pd(0) catalyst, killing the Suzuki reaction immediately.
-
Solution: Ensure >95% conversion of the starting iodide (Step 1) before adding NBS. Use LCMS to verify.
Regioselectivity Verification[10]
-
Issue: How to confirm the halogenation occurred at C-3 and not on the newly added aryl ring (from Step 1)?
-
Validation:
-
1H NMR: The C-3 proton appears as a singlet around 6.5 - 7.0 ppm . In the product, this singlet must disappear.
-
C-6 Proton: The proton on the pyrimidine ring (C-6) appears as a doublet around 6.8 ppm (coupled to C-7). This signal should remain (though slightly shifted), confirming the pyrimidine ring is intact.
-
Solvent Compatibility
-
DMF vs. Dioxane: DMF is excellent for Sonogashira (solubility of CuI). Dioxane/Water is superior for Suzuki (solubility of inorganic bases). For the one-pot Suzuki/Bromination, Dioxane is preferred because NBS can react with DMF at high temperatures (Vilsmeier-like side reactions), but at RT (Step 2), Dioxane is inert.
References
-
Portilla, J., et al. (2017). "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[5] RSC Advances, 7, 28483-28488. Link
-
Jismy, B., et al. (2021).[2] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 11, 1287–1302.[2] Link
-
BenchChem. "5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: Technical Overview." Link
-
Lindsley, C. W., et al. (2000). "Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold for Drug Discovery."[6][5][7] Journal of Combinatorial Chemistry. (Contextual grounding for scaffold utility).
-
MDPI. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2708. Link
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, Palladium catalysts, and NBS before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 1263282-98-9 | Benchchem [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Biaryl Derivatives from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
This Application Note is designed for medicinal chemists and process scientists seeking a robust, scalable protocol for functionalizing the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold via Suzuki-Miyaura cross-coupling.
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for various kinase inhibitors (e.g., inhibitors of CK2, Pim-1, and cyclin-dependent kinases) and anxiolytics (e.g., Zaleplon).[1] While the C-3 and C-7 positions are naturally reactive toward electrophilic and nucleophilic substitution respectively, the C-2 position requires transition-metal-catalyzed cross-coupling for arylation.
This guide details the protocol for synthesizing biaryl derivatives starting from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine . Unlike the nucleophilic C-3 position, the C-2 iodide serves as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura coupling, enabling access to a diverse chemical space of 2-aryl analogs.
Scientific Background & Reactivity Analysis
Structural Logic
The pyrazolo[1,5-a]pyrimidine system is a bicyclic heteroaromatic ring where a
-
C-3 Position: Highly nucleophilic; prone to direct electrophilic halogenation.
-
C-7 Position: Electrophilic; susceptible to nucleophilic aromatic substitution (SNAr).[3]
-
C-2 Position (Target): Less nucleophilic than C-3. The introduction of an Iodine atom at C-2 inverts the reactivity, creating a site for oxidative addition by Pd(0).
Mechanistic Pathway
The transformation proceeds via the standard Suzuki-Miyaura catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the C(2)–I bond. This is generally facile due to the weak C–I bond, but the coordination of the pyrimidine nitrogens to Palladium can sometimes inhibit the catalyst.
-
Transmetallation: The aryl boronic acid (activated by base) transfers its aryl group to the Palladium center.
-
Reductive Elimination: The C–C bond is formed, releasing the biaryl product and regenerating Pd(0).
Visualizing the Pathway
The following diagram illustrates the reaction logic and potential competing pathways.
Caption: Catalytic cycle for the Suzuki coupling at C-2, highlighting the critical oxidative addition and transmetallation steps.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | Limiting Reagent | 1.0 | Purity >95% essential. |
| Aryl Boronic Acid (Ar-B(OH)₂) | Coupling Partner | 1.2 - 1.5 | Excess ensures complete conversion. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | 0.05 (5 mol%) | Robust, air-stable precatalyst. |
| K₂CO₃ (2M aq.) or Cs₂CO₃ | Base | 2.0 - 3.0 | Aqueous base is standard; Cs₂CO₃ for anhydrous. |
| 1,4-Dioxane | Solvent | N/A | High boiling point, good solubility. |
Standard Operating Procedure (SOP)
Step 1: Reaction Setup (Inert Atmosphere)
-
To a dry reaction vial equipped with a magnetic stir bar, add:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv).
-
Aryl boronic acid (1.2 equiv).
-
Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%).
-
-
Seal the vial with a septum cap.
-
Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove Oxygen. Note: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
Step 2: Solvent Addition
-
Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.
-
Inject degassed 2M aqueous K₂CO₃ (2.0 equiv).
Step 3: Reaction
-
Place the vial in a pre-heated block/oil bath at 90°C .
-
Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.
-
Monitor by TLC or LC-MS at 2 hours. Most reactions reach completion within 4-6 hours.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract the aqueous layer twice with EtOAc.
-
Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (Silica Gel).
-
Eluent: Generally a gradient of Hexanes/Ethyl Acetate (0% to 50% EtOAc) works well. The product is typically more polar than the starting iodide but less polar than the boronic acid.
Optimization & Troubleshooting
For difficult substrates (e.g., sterically hindered boronic acids or electron-poor heterocycles), the standard condition may yield low conversion. Use the following screening logic:
Catalyst & Ligand Screening
-
Standard: Pd(dppf)Cl₂ (Robust, general purpose).
-
High Activity: XPhos Pd G2 or SPhos Pd G2 (Excellent for hindered biaryls and heteroaryl chlorides/iodides).
-
Cost-Effective: Pd(PPh₃)₄ (Requires strict O₂ exclusion).
Base & Solvent Matrix
| Condition Set | Solvent System | Base | Application |
| A (Standard) | Dioxane / H₂O (4:1) | K₂CO₃ | General aryl boronic acids. |
| B (Sensitive) | Toluene / EtOH / H₂O | Na₂CO₃ | Base-sensitive substrates. |
| C (Anhydrous) | DMF or DMA | Cs₂CO₃ | Hydrolytically unstable substrates. |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst deactivation or poor oxidative addition. | Switch to XPhos Pd G2 . Increase temp to 100°C. Ensure strict degassing. |
| De-iodination (SM -> H) | Protodehalogenation. | Use anhydrous conditions (DMF/Cs₂CO₃). Reduce reaction time. |
| Homocoupling (Ar-Ar) | Oxygen presence.[4] | Improve degassing (sparge solvent with Ar for 15 min). |
| Boronic Acid Stalling | Protodeboronation of partner. | Add boronic acid in portions. Use excess (1.5 - 2.0 equiv). |
Workflow Diagram
Caption: Step-by-step experimental workflow for the preparation of biaryl derivatives.
References
-
General Reactivity of Pyrazolo[1,5-a]pyrimidines
-
Suzuki Coupling on Heterocycles
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Encyclopedia.pub. Link
-
-
Regioselective Halogenation & Coupling
-
Microwave-Assisted Coupling Protocols
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Couplings
The following technical support guide addresses the optimization of cross-coupling reactions for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .
This guide is structured as a Tier 3 Technical Support resource, assuming the user has basic organic synthesis knowledge but requires specific insight into this heterocyclic scaffold.
Ticket ID: PYR-2-IOD-OPT Subject: Low yields / Protodeiodination in Pd-catalyzed couplings Status: Open Assigned Specialist: Senior Application Scientist
System Analysis & Core Challenges
The 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine scaffold presents a unique set of electronic and steric challenges compared to standard aryl halides. Unlike the C-3 position (which is highly nucleophilic and prone to electrophilic substitution), the C-2 position is on the pyrazole ring and requires careful catalyst selection to facilitate oxidative addition without poisoning the metal center.
The "Yield Killers"
-
Catalyst Poisoning (N-Coordination): The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N4) are potent sigma-donors. They can displace phosphine ligands on Palladium, forming stable, inactive [Pd(Ar)(L)(Heterocycle)] complexes.
-
Protodeiodination (Reduction): The C-I bond is weak. If the transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the oxidative addition intermediate will abstract a hydride (often from the solvent or base), resulting in the "des-iodo" byproduct (5-methylpyrazolo[1,5-a]pyrimidine).
-
C-3 Activation: In rare cases, highly active catalysts may trigger C-H activation at the vacant C-3 position, leading to regio-isomeric byproducts.
Troubleshooting Logic Flow
Use the following decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic workflow for coupling failures.
Optimized Catalyst Systems (The "Gold Standard")
For this specific scaffold, standard Pd(PPh3)4 is often insufficient due to the competitive coordination of the pyrazolo-pyrimidine nitrogens. We recommend two distinct systems based on the difficulty of your coupling partner.
System A: The Robust Protocol (Suzuki-Miyaura)
Best for: Sterically hindered boronic acids or when SM recovery is high.
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3 (or G4) | The palladacycle precatalyst ensures rapid activation. XPhos is bulky enough to prevent the scaffold nitrogens from binding to Pd. |
| Loading | 1.0 - 2.5 mol% | High activity means lower loading is possible. |
| Base | K3PO4 (2.0 equiv) | Anhydrous phosphate is superior to carbonate for sensitive substrates. |
| Solvent | 1,4-Dioxane / Water (10:1) | The small amount of water is necessary for the boronate activation but minimizes protodeiodination risks associated with alcohols. |
| Temp | 80°C - 100°C |
System B: The "Economy" Protocol
Best for: Simple aryl boronic acids and scale-up.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl2·DCM | The bidentate ferrocenyl ligand bites tightly, resisting displacement by the heterocycle. |
| Loading | 5.0 mol% | Requires slightly higher loading than Buchwald systems. |
| Base | Cs2CO3 | Cesium's "cesium effect" improves solubility in organic solvents. |
| Solvent | DMF (Anhydrous) | High polarity helps solubilize the polar heterocycle; anhydrous conditions prevent hydrolysis. |
Step-by-Step Protocol: Avoiding Protodeiodination
Scenario: You are observing the formation of 5-methylpyrazolo[1,5-a]pyrimidine (mass = SM - 126 Da). This indicates the Iodine is being replaced by Hydrogen.
Mechanism: The Pd-Ar-I species forms, but the boronic acid fails to transmetallate quickly. The Pd species then abstracts a hydride from the solvent (especially alcohols like EtOH or n-BuOH) or the base.
Corrective Protocol:
-
Solvent Switch: Remove all protic solvents. Do not use Ethanol/Water mixtures.
-
Use: Anhydrous THF or Toluene/Dioxane (dry).
-
-
Degassing: Oxygen promotes homocoupling, which consumes the boronic acid, leaving the Pd-Ar-I species stalled and waiting to be reduced.
-
Technique: Sparge with Argon for 15 minutes before adding the catalyst.
-
-
Concentration: Run the reaction at high concentration (0.2 M - 0.5 M). High concentration favors the bimolecular transmetallation step over the unimolecular reduction step.
Detailed Procedure (Bench-Ready)
-
Charge Vials: In a glovebox or under Argon flow, add:
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
K3PO4 (finely ground, anhydrous) (2.0 equiv)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.25 M).
-
Water Spike: Add degassed water (ratio 10:1 Dioxane:Water). Note: If using boronic esters, water is mandatory to hydrolyze the ester to the active acid.
-
Heating: Seal and heat to 90°C. Monitor by LCMS at 1 hour.
-
Checkpoint: If SM remains but no byproduct forms, boost temp to 110°C.
-
Checkpoint: If Des-iodo forms, switch to Anhydrous DMF with CsF (2 equiv) as the base (anhydrous Suzuki conditions).
-
FAQ: Specific Scenarios
Q: Can I use Sonogashira conditions on this scaffold? A: Yes, but Copper (CuI) can sometimes chelate to the pyrazolo-pyrimidine core, stalling the reaction.
-
Recommendation: Use a "Copper-Free" Sonogashira if possible (Pd(MeCN)2Cl2 + XPhos + Cs2CO3 in MeCN). If you must use Copper, use a slight excess of alkyne and ensure the system is strictly anaerobic.
Q: I see a peak +126 mass units higher than my product. What is it? A: This is likely "Product-SM" scrambling or iodine transfer. However, more commonly in this scaffold, check for dimerization . If the C-3 position is open, Pd can sometimes activate C-3, leading to C2-C3 dimers.
-
Fix: Ensure the C-3 position is blocked or use milder temperatures (below 80°C).
Q: The reaction turns black immediately and stops. A: "Pd Black" formation indicates ligand dissociation. The nitrogen-rich scaffold is displacing your ligands.
-
Fix: Add free ligand! If using Pd(dppf)Cl2, add 5 mol% extra dppf . If using XPhos-Pd-G3, usually no extra ligand is needed, but ensure the solvent is degassed (O2 kills electron-rich phosphines).
Mechanistic Visualization
The following diagram illustrates the competition between the productive cycle and the inhibitory coordination pathway specific to this heterocycle.
Figure 2: Catalytic cycle highlighting the N-coordination trap and protodeiodination risk.
References
-
Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines. Source: Encyclopedia.pub (MDPI) Note: Comprehensive review on C-3 vs C-2 reactivity and Suzuki coupling conditions for this scaffold. URL:[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI (Molecules) Note: Discusses heterogeneous vs homogeneous mechanisms and leaching issues relevant to N-heterocycles. URL:[Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Source: RSC Advances Note: While focusing on C-3, this paper establishes the efficacy of XPhos/Pd-G3 systems for this specific fused ring system. URL:[Link]
-
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Source: PMC (PubMed Central) Note: Highlights the use of bulky ligands to achieve selectivity at the 2-position in pyrimidine systems. URL:[Link]
Technical Support Center: Recrystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Here is the comprehensive technical support guide for the recrystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .
Case ID: PYR-2171314 Compound Class: Fused Pyrazolopyrimidine / Halogenated Heterocycle CAS Registry: 2171314-03-5 (Reference analog) Support Level: Senior Application Scientist
Executive Summary & Solvent Strategy
User Query: What are the optimal techniques and solvents for purifying 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine via recrystallization?
Technical Insight:
Pyrazolo[1,5-a]pyrimidines are planar, electron-deficient heteroaromatic systems. The introduction of an iodine atom at the C-2 position and a methyl group at C-5 increases lipophilicity but also enhances crystal lattice energy due to halogen bonding and
Recommended Solvent Systems
Based on solubility profiles of structural analogs (e.g., 3-iodo or 5-methyl derivatives), the following solvent systems are validated for this class:
| Priority | Solvent System | Ratio (v/v) | Application Case |
| Primary | Ethanol (Absolute) | 100% | Standard purification. Best balance of yield and purity. |
| Secondary | DMF / Water | 1:1 to 1:4 | For highly impure or low-solubility crude material. |
| Tertiary | Acetonitrile (ACN) | 100% | If Ethanol fails to crystallize; provides sharper melting points. |
| Cleanup | Methanol | 100% | For washing filter cakes (removes surface impurities). |
Critical Warning (Iodine Stability): The C-I bond can be photosensitive. Perform all recrystallization steps under low light or use amber glassware to prevent deiodination or discoloration (browning).
Interactive Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This is a common phenomenon with fused heterocycles when the temperature drops too quickly or the solvent polarity is not optimal. The compound forms a supersaturated oil phase before organizing into a lattice.
Corrective Protocol:
-
Re-dissolve: Heat the mixture back to the boiling point until the oil dissolves.
-
Add Co-solvent: Add a small amount (5-10%) of a better solvent (e.g., DMF or DMSO) to the hot mixture.
-
Seed: Cool the solution very slowly to just below the saturation point. Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Slow Cool: Wrap the flask in a towel or place it in a warm oil bath and let it cool to room temperature over 2-4 hours.
Q2: The crystals are yellow/brown, but the product should be off-white. Is it decomposing?
Diagnosis: The coloration is likely due to free iodine (from slight decomposition) or oxidized oligomers.
Corrective Protocol:
-
Charcoal Treatment: During the hot dissolution step, add Activated Carbon (5-10 wt%) .
-
Filtration: Stir for 10-15 minutes at reflux, then filter hot through a Celite pad to remove the carbon.
-
Antioxidant (Optional): If the problem persists, add a trace amount of sodium thiosulfate or sodium bisulfite to the aqueous anti-solvent (if using a two-solvent system) to scavenge free iodine.
Q3: The yield is very low (<40%). Where is my compound?
Diagnosis: The compound is likely too soluble in the cold solvent (mother liquor).
Corrective Protocol:
-
Concentration: Evaporate the mother liquor to 1/3 of its original volume and cool again (Second Crop).
-
Anti-solvent Addition: If using Ethanol, add Water dropwise to the cold mother liquor until turbidity persists, then refrigerate (4°C) overnight.
-
Solvent Switch: Switch from Ethanol to Ethanol/Water (4:1) or Isopropanol for the next run.
Standard Operating Procedure (SOP)
Workflow: Single-Solvent Recrystallization (Ethanol)
-
Preparation: Place the crude 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Ethanol (approx. 10-15 mL per gram of crude).
-
Heating: Heat the mixture to reflux (boiling) with stirring.
-
Check: If solid remains, add more Ethanol in small portions (1-2 mL) until fully dissolved.
-
-
Filtration (Hot): If insoluble particles (dust, silica) are present, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.
-
Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed.
-
Tip: Do not place directly on a cold benchtop; use a cork ring.
-
-
Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (2 x small volumes).
-
Drying: Dry the solid under vacuum at 40-50°C for 4-6 hours.
Decision Logic & Workflow Visualization
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the best solvent system based on your crude material's behavior.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior.
Analytical Validation
After recrystallization, verify the compound's integrity using these parameters.
| Parameter | Expected Result | Note |
| Appearance | White to Off-White Crystalline Solid | Yellowing indicates iodine release. |
| Melting Point | High (>150°C) | Sharp range (<2°C) indicates high purity. Note: Analogs often melt >200°C. |
| 1H NMR | Clean aromatic region (pyramidine/pyrazole protons). | Look for solvent peaks (Ethanol ~1.2/3.7 ppm, DMF ~2.9/8.0 ppm) to ensure drying is complete. |
| TLC | Single spot (Rf ~0.4-0.6 in 1:1 EtOAc/Hexane). | Iodine vapor stain is effective for visualization. |
References
-
Synthesis and Recrystallization of Pyrazolo[1,5-a]pyrimidines
-
Solubility and Solvent Systems
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. Link
- Note: Validates DMF/Water and Ethanol as primary recrystalliz
-
-
Compound Characterization Data
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace/BioRxiv. Link
- Note: Provides NMR and physical property data for chlorinated/brominated analogs, relevant for the iodinated deriv
-
-
Specific Analog Reference (2-Iodo vs 3-Iodo)
-
Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase. Journal of Medicinal Chemistry (via PMC). Link
- Note: Details the iodination at C-3 and subsequent purification, providing a baseline for the C-2 isomer handling.
-
-
General Chemical Safety & Handling
Sources
Technical Support Center: Stability & Handling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in Basic Media
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity and stability challenges of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .
This fused bicyclic system is a privileged pharmacophore, particularly in the design of kinase inhibitors[1]. However, its electronic distribution makes it highly sensitive to specific basic conditions. This guide will provide the causality behind these degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your scaffold.
Core Chemical Liabilities: Understanding the Scaffold
To successfully manipulate 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, you must first understand the "push-pull" electronic nature of its fused rings:
-
C7 Electrophilicity (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient. The unsubstituted C7 position is highly susceptible to nucleophilic attack. Exposure to hard nucleophiles (like hydroxides or alkoxides) can lead to Nucleophilic Aromatic Substitution (SNAr) or complete pyrimidine ring opening[2].
-
C5-Methyl Acidity: The methyl group at the 5-position is activated by the adjacent pyrimidine nitrogen (analogous to 2-picoline). Strong amide bases can deprotonate this position, leading to unwanted dimerization or side reactions if not strictly controlled.
-
C2-Iodine Lability (Pyrazole Ring): While the iodine atom is perfectly positioned for transition-metal catalysis, it is highly susceptible to rapid metal-halogen exchange when exposed to alkyllithium reagents.
Reaction pathways of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine under various basic conditions.
Frequently Asked Questions (FAQs)
Q: Why does my starting material degrade into a complex, highly polar mixture when attempting an ester hydrolysis with aqueous NaOH? A: The pyrazolo[1,5-a]pyrimidine core is highly sensitive to strong aqueous bases at elevated temperatures. Hydroxide ions act as hard nucleophiles, attacking the electrophilic C7 position. This initial attack disrupts the aromaticity and leads to the opening of the pyrimidine ring, a well-documented degradation pathway for these specific fused systems[3]. Troubleshooting Fix: If you must hydrolyze an ester elsewhere on your intermediate, use milder conditions (e.g., LiOH in THF/H2O at 0°C) or switch to an acid-mediated hydrolysis strategy.
Q: I am trying to perform a Suzuki-Miyaura coupling at the C2-iodo position. Which base should I use to prevent scaffold degradation? A: For transition-metal catalyzed cross-couplings, avoid strong alkoxides (like KOtBu or NaOMe), as they can induce SNAr side reactions at C7. Instead, utilize mild inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or mild amine bases (e.g., DIPEA). These bases are sufficiently basic to activate the boronic acid but lack the nucleophilicity required to attack the pyrimidine core[4].
Q: Can I selectively functionalize the C5-methyl group using a strong base without losing the C2-iodine? A: This is chemically challenging but possible. If you use an alkyllithium (e.g., n-BuLi), metal-halogen exchange at the C2-iodo position will outcompete C5-methyl deprotonation. To selectively deprotonate the C5-methyl group, you must use a non-nucleophilic amide base like LDA. Crucially, the reaction must be kept strictly at -78°C to prevent the resulting benzylic anion from undergoing intermolecular dimerization.
Base Compatibility Matrix
To assist in your experimental design, consult the following quantitative compatibility matrix.
| Base Category | Example Reagents | Approx. pKa (H₂O/DMSO) | Temp Range | Primary Scaffold Interaction | Overall Stability |
| Mild Amines | DIPEA, TEA | 10 - 11 | 25°C to 100°C | None (Acts as proton sponge) | High |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | 10.3 | 25°C to 100°C | None (Insoluble/Mild) | High |
| Alkoxides | NaOMe, KOtBu | 15 - 17 | > 60°C | SNAr at C7 / Nucleophilic attack | Moderate to Low |
| Hydroxides | NaOH, KOH | 15.7 | > 60°C | C7 Attack / Pyrimidine Ring Opening | Low |
| Amide Bases | LDA, LiHMDS | 30 - 36 | -78°C | Deprotonation of C5-Methyl | Condition-Dependent |
| Organolithiums | n-BuLi, t-BuLi | > 50 | -78°C | Metal-Halogen Exchange at C2 | Unstable (Reactive) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the integrity of the pyrazolo[1,5-a]pyrimidine core during your workflows.
Protocol A: Mild Base-Mediated Suzuki-Miyaura Coupling (Preserving the Scaffold)
Causality: This protocol utilizes K₂CO₃, which is basic enough to form the reactive boronate complex but lacks the nucleophilicity required to attack the electrophilic C7 position, ensuring the pyrimidine ring remains intact.
-
Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 0.2 M concentration).
-
Checkpoint: Ensure thorough degassing (sparging with N₂ for 15 mins) to prevent oxidative degradation of the catalyst and the electron-rich pyrazole moiety.
-
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.
-
Monitoring & Self-Validation: Monitor via LCMS. You should observe the mass of the desired cross-coupled product. If a mass corresponding to [M + OH] is observed, it indicates trace hydroxide attack (often due to excessive heating or poor solvent quality).
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.
Protocol B: Cryogenic Deprotonation of the C5-Methyl Group
Causality: To functionalize the C5-methyl group, we must avoid n-BuLi (which would cause C2 metal-halogen exchange). LDA is chosen for its high basicity and steric bulk, acting purely as a base to abstract the acidic C5-methyl proton without acting as a nucleophile.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78°C for 15 minutes.
-
Critical Step: Any temperature spike above -60°C will lead to rapid degradation and polymerization of the generated anion.
-
-
Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise down the side of the flask over 10 minutes. Stir at -78°C for 30 minutes. The solution will typically turn deep red/purple, indicating enamine/benzylic anion formation.
-
Electrophile Addition: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise. Stir for an additional 1 hour at -78°C.
-
Quench & Self-Validation: Quench the reaction while still at -78°C by adding saturated aqueous NH₄Cl. This prevents the unreacted anion from attacking the pyrimidine core of other molecules as the solution warms.
-
Workup: Allow the mixture to warm to room temperature, extract with EtOAc, wash with brine, dry, and concentrate.
References
- Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: nih.gov.
- Title: Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Source: tandfonline.com.
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: nih.gov.
- Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: mdpi.com.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in pyrazolo[1,5-a]pyrimidine synthesis
The following technical guide addresses the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically focusing on troubleshooting low conversion rates and regioselectivity issues.
Executive Summary & Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,
The critical failure point is often the initial nucleophilic attack . The 3(5)-aminopyrazole is an ambident nucleophile containing an exocyclic amine (
Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion
Q1: My reaction stalls at ~50% conversion even after 24 hours at reflux in ethanol. How can I drive this to completion? Diagnosis: Ethanol (bp 78°C) often fails to provide sufficient thermal energy to overcome the activation barrier for the dehydration step, particularly with electron-deficient aminopyrazoles. Solution:
-
Switch Solvent: Replace ethanol with Glacial Acetic Acid (AcOH) . AcOH acts as both solvent and acid catalyst, activating the carbonyl electrophile and facilitating the elimination of water.
-
Temperature: Increase reaction temperature to 110–120°C. If the substrate is acid-sensitive, use DMF or DMSO with a mild Lewis acid (e.g.,
or ). -
Water Removal: The reaction produces water.[1] In reversible equilibria, failure to remove water stalls the reaction. Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves (3Å or 4Å) directly to the reaction vessel.
Q2: I see a new spot on TLC that isn't product or starting material. Is this an intermediate? Diagnosis: Yes, this is likely the uncyclized imine or enamine intermediate. Causality: The initial condensation (formation of the C=N bond) has occurred, but the second step (intramolecular ring closure) is kinetically slow. Fix:
-
Acid Catalysis: Add 5–10 mol%
-TsOH or HCl. Protonation of the remaining carbonyl/ester moiety renders it more susceptible to attack by the ring nitrogen. -
Microwave Irradiation: Switch to microwave heating (see Protocol B). The rapid dipolar polarization of the polar intermediate accelerates the cyclization step significantly.
Category B: Regioselectivity Control[2]
Q3: I am getting a mixture of 5-substituted and 7-substituted isomers. How do I control this? Mechanism: Regiochemistry is dictated by which nitrogen attacks which carbonyl first.
-
Kinetic Control: The exocyclic
is generally more nucleophilic than the ring nitrogen. It will attack the most electrophilic carbonyl first. -
Scenario (Unsymmetrical 1,3-diketone): If you react 3-aminopyrazole with benzoylacetone (
):-
Methyl ketone is less sterically hindered but Phenyl ketone is more electrophilic due to conjugation (though resonance can lower electrophilicity, the inductive withdrawal often dominates).
-
Standard Outcome: Attack at the methyl ketone leads to the 5-phenyl-7-methyl isomer. Attack at the phenyl ketone leads to the 5-methyl-7-phenyl isomer. Control Strategy:
-
-
To favor attack at the most reactive carbonyl: Use neutral conditions or mild Lewis acids.
-
To reverse selectivity: Use strong acid catalysis. Protonation can equalize electrophilicity or shift the tautomeric equilibrium of the aminopyrazole.
-
Steric Bulk: Increasing the size of the R-group on the diketone forces the initial attack to the less hindered carbonyl.
Category C: Reagents & Stoichiometry[3]
Q4: My product precipitates as a gum/oil rather than a solid. How do I purify it? Diagnosis: This often indicates oligomerization or the presence of trapped solvent/impurities. Protocol:
-
Evaporation: Remove high-boiling solvents (DMF/DMSO) completely using a high-vacuum rotary evaporator or lyophilizer.
-
Trituration: Add cold ethanol or diethyl ether and sonicate. This removes unreacted 1,3-dicarbonyls and induces crystallization.
-
Recrystallization: For pyrazolo[1,5-a]pyrimidines, EtOH/DMF (9:1) or Acetonitrile are excellent recrystallization solvents.
Data Presentation: Optimization Parameters
The following data summarizes the effect of solvent and catalyst on the yield of a model reaction: 3-amino-5-methylpyrazole + acetylacetone.
| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | Ethanol | None | 78 (Reflux) | 12 | 45 | Incomplete conversion; intermediate observed. |
| 2 | Ethanol | 5 drops HCl | 78 (Reflux) | 6 | 68 | Improved rate; cleaner TLC. |
| 3 | AcOH | None | 118 (Reflux) | 3 | 92 | Optimal conditions; product precipitates. |
| 4 | Toluene | p-TsOH | 110 | 8 | 75 | Requires Dean-Stark; good for acid-labile groups. |
| 5 | Water | None (Microwave) | 140 | 0.1 (6 min) | 88 | "Green" method; excellent for small scale. |
Visualization: Reaction Pathways & Troubleshooting
Diagram 1: Mechanistic Pathway & Regioselectivity
This diagram illustrates the bifurcation point where regioselectivity is determined based on the initial nucleophilic attack.
Caption: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer (5- vs 7-substituted).
Diagram 2: Troubleshooting Decision Tree
A logic flow for researchers facing low yields.
Caption: Decision matrix for diagnosing reaction failures based on TLC analysis and solubility.
Standard Operating Protocols (SOPs)
Protocol A: Glacial Acetic Acid Reflux (Recommended)
Best for: Robust substrates, scaling up, and driving reactions to completion.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 3-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv).
-
Solvent: Add Glacial Acetic Acid (5–10 mL per mmol of amine).
-
Reaction: Heat to reflux (approx. 118°C) with stirring. Monitor by TLC every hour. Most reactions complete within 2–4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (approx. 5x volume).
-
Precipitation: The product usually precipitates as a solid. Filter, wash with water, and dry.
-
If no precipitate: Neutralize with saturated
to pH 7, then extract with Ethyl Acetate.
-
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening, difficult substrates, and green chemistry compliance.
-
Vessel: Use a dedicated microwave process vial (e.g., 10 mL).
-
Charge: Add 3-aminopyrazole (1.0 equiv) and 1,3-dicarbonyl (1.0 equiv).
-
Solvent: Add Ethanol or Water (2–3 mL). Note: AcOH is not strictly necessary here due to thermal acceleration.
-
Irradiation: Heat at 140°C for 5–10 minutes (Hold time).
-
Purification: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.
References
- Vertex AI Search. (2024). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities. Amazon AWS.
- Royal Society of Chemistry. (2024). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry.
- National Institutes of Health (PMC). (2024). Regioselective C(sp2)
- Taylor & Francis. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Full Article.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
Sources
Technical Support Center: Palladium Removal from Pyrazolo[1,5-a]pyrimidine Scaffolds
The following technical guide addresses the purification of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and its downstream cross-coupling products. This scaffold presents a dual challenge: the nitrogen-rich core acts as a ligand for Palladium (Pd), creating tight complexes, while the C–I bond is susceptible to hydrodehalogenation if aggressive Pd-removal conditions are misapplied.
Current Status: Operational Subject: Decontamination of Palladium (Pd) from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and derivatives. Audience: Medicinal Chemists, Process Chemists.
Core Challenge Analysis
The pyrazolo[1,5-a]pyrimidine core contains bridgehead nitrogens that function as effective ligands for transition metals. When synthesizing or utilizing 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , residual Pd does not merely "float" in the mixture; it often coordinates to the N1 or N4 positions, forming stable Pd-N complexes . Standard filtration (Celite) often fails because the Pd is soluble and bound to the product, not precipitated.
Critical Risk: If your target molecule retains the Iodine moiety (e.g., you are purifying the intermediate or a mono-coupled product), avoid catalytic hydrogenation conditions . Residual Pd + protic solvents (MeOH/EtOH) + trace hydrogen sources (borohydrides, formates) can cause rapid de-iodination , destroying your product.
Troubleshooting & FAQs
Q1: My product is isolated as a grey/brown solid, but NMR shows >95% purity. Is this Pd?
Diagnosis: Yes. The "grey/brown" hue is a hallmark of colloidal Pd or Pd-nanoclusters trapped in the crystal lattice. Even at >95% organic purity, Pd levels can exceed 5,000 ppm. Action: Do not proceed to biological assays. Pd is cytotoxic and will interfere with enzymatic assays (especially kinases), generating false positives. Immediate Fix: Dissolve the solid in a non-coordinating solvent (DCM or THF) and treat with a functionalized silica scavenger (see Protocol A).
Q2: Which scavenger is best for this specific N-heterocycle?
Recommendation: Use SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .
-
Why? The sulfur atoms in DMT/Thiol bind Pd with higher affinity (
) than the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring. -
Avoid: Amine-based scavengers (e.g., diamine silica). Since your product is also an amine/imine ligand, an amine scavenger will compete poorly for the Pd, leading to low removal efficiency.
Q3: Can I use Activated Carbon (Charcoal)?
Answer: Yes, but with caveats.
-
Pros: Cheap, removes bulk Pd.
-
Cons: Low selectivity.[1][2] Carbon often adsorbs the flat, aromatic pyrazolo[1,5-a]pyrimidine core, causing yield loss (10–20%) .
-
Protocol: Use specialized carbon like Darco® KB-B (chemically activated) rather than generic charcoal. Limit contact time to <1 hour to minimize product adsorption.
Q4: I observed loss of the Iodine atom during workup. What happened?
Root Cause: You likely performed a workup with residual borohydride (from a reduction step) or used an alcohol solvent with heat while Pd was still present. Mechanism: Pd catalyzes the oxidative addition of the C–I bond, followed by hydride transfer (hydrodehalogenation). Prevention:
-
Quench all reducing agents before adding Pd scavengers.
-
Perform Pd scavenging in aprotic solvents (DCM, EtOAc, Toluene) rather than MeOH or EtOH.
-
Keep temperature <40°C during scavenging.
Experimental Protocols
Protocol A: Silica-Based Scavenging (Recommended)
Best for: High-value intermediates (gram scale) where yield preservation is critical.
-
Dissolution: Dissolve the crude 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (or derivative) in THF or DCM (10 mL/g). Ensure complete solubility.
-
Loading: Add SiliaMetS® DMT (40–50% loading w/w relative to crude mass).
-
Note: If Pd level is known (e.g., 1000 ppm), add 5–10 equivalents relative to Pd.
-
-
Incubation: Stir at room temperature for 4–12 hours .
-
Tip: Do not reflux if the Iodine is still present on the molecule.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE pad or a fine fritted funnel to remove the silica.
-
Analysis: Concentrate the filtrate. Check color (should be off-white/yellow, not grey).
Protocol B: The "Cysteine Wash" (Cost-Effective)
Best for: Large scale (>100g) removal of Pd(II) species.
-
Dissolve product in EtOAc or Isopropyl Acetate .
-
Prepare a 10% (w/v) aqueous solution of N-Acetyl Cysteine or L-Cysteine . Adjust pH to neutral (pH 7–8) with NaOH (crucial for cysteine activity).
-
Stir the organic and aqueous layers vigorously for 1 hour at 40°C.
-
Separate layers. The Pd coordinates to the water-soluble cysteine and is removed in the aqueous phase.
-
Wash organic layer with water (2x) and brine (1x) to remove residual cysteine.
Comparative Data: Scavenger Efficiency
The following table summarizes expected Pd removal efficiencies for pyrazolo[1,5-a]pyrimidine substrates containing ~1,000 ppm initial Pd.
| Method | Scavenger Type | Pd Removal Efficiency | Yield Recovery | Risk of De-iodination |
| SiliaMetS® DMT | Dimercaptotriazine (Si-supported) | >99% (<10 ppm) | >95% | Low |
| SiliaMetS® Thiol | Propylthiol (Si-supported) | 95-98% | >95% | Low |
| Activated Carbon | Darco KB-B | 80-90% | 80-85% (Adsorption loss) | Low |
| Crystallization | EtOH/Heptane | Variable (10-50%) | >90% | High (if heated in EtOH) |
| Liquid Extraction | N-Acetyl Cysteine (aq) | 90-95% | >90% | Low |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on the state of your material.
Caption: Decision tree for selecting Palladium scavenging methods based on scale and chemical sensitivity.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Efficient Removal of Palladium from API. SiliCycle Application Notes. Link
-
Biotage. (2022).[3] Strategies for the Removal of Metal Impurities from Organic Reaction Mixtures. Biotage White Paper. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Link
Sources
Technical Support Center: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Synthesis
The following guide serves as a specialized Technical Support Center for the scale-up of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .
This document is structured to address the specific regiochemical and process engineering challenges associated with this scaffold, particularly the difficulty of installing iodine at the C2 position (as opposed to the naturally reactive C3) and controlling the 5-methyl vs. 7-methyl isomer ratio during core formation.
Status: Operational | Tier: Level 3 (Process Chemistry) | Subject: Scale-Up Troubleshooting
Executive Summary & Architecture
The Challenge: The synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine presents two primary orthogonality issues during scale-up:
-
Core Regioselectivity: Condensation of 3-aminopyrazole with unsymmetrical 1,3-electrophiles can yield either the 5-methyl or 7-methyl isomer depending on solvent and pH.
-
Halogen Positioning: Direct electrophilic halogenation (e.g., NIS, ICl) exclusively targets the C3 position . Achieving the C2-iodo target requires a lithiation-quench sequence or a decarboxylative route, which introduces significant cryogenic and safety burdens at scale.
Phase I: Core Synthesis (The Cyclization)
Objective: Synthesize pure 5-methylpyrazolo[1,5-a]pyrimidine (avoiding the 7-methyl isomer).
The Process Logic (Diagram)
The reaction between 3-aminopyrazole and 4,4-dimethoxy-2-butanone (or equivalent) is governed by the initial nucleophilic attack.
Figure 1: Regiodivergent synthesis of the pyrazolo[1,5-a]pyrimidine core. Acidic conditions typically favor the 7-methyl isomer, while basic/neutral conditions favor the 5-methyl target.
Troubleshooting Guide: Core Formation
| Symptom | Probable Cause | Corrective Action |
| High levels of 7-Methyl isomer | Acidic Contamination: Presence of trace acids promotes attack at the aldehyde equivalent (C4 of butanone), leading to 7-Me. | Switch to Basic Conditions: Perform reaction in EtOH with 1.05 eq NaOEt. This forces attack at the ketone (C2), favoring 5-Me. |
| Incomplete Conversion | Water in Solvent: The acetal deprotection requires water, but cyclization releases it. | Dean-Stark Trap: If using toluene/reflux, remove water azeotropically. If in EtOH, ensure dry reagents initially, then add controlled H2O for acetal hydrolysis. |
| "Sticky" Solids / Tarry Residue | Polymerization: 3-aminopyrazole is unstable; the aldehyde intermediate polymerizes. | Reverse Addition: Add the 4,4-dimethoxy-2-butanone slowly to the amine solution at reflux, not the other way around. |
Phase II: The Iodination (The C2 vs. C3 Bottleneck)
Critical Warning: If you use N-iodosuccinimide (NIS) or Iodine (
Workflow: C2-Selective Iodination (Diagram)
This workflow assumes you require the 2-iodo isomer specifically.
Figure 2: Decision matrix for iodination. Direct electrophilic substitution fails for the 2-iodo target; a cryogenic lithiation-quench sequence is required.
Protocol: C2-Lithiation Scale-Up (The "Hard" Way)
Context: C2-H is the most acidic proton on the pyrazole ring (pKa ~25-30), allowing selective deprotonation over C3-H if performed kinetically at low temperature.
Step-by-Step Protocol:
-
Inertion: Reactor must be purged with
to <10 ppm and moisture. -
Dissolution: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine in anhydrous THF (10V).
-
Cryogenics: Cool jacket to -85°C. Internal mass temperature (IMT) must reach -78°C .
-
Metallation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.
-
Rate Limit: Do not allow IMT to rise above -65°C.
-
Hold: Stir for 45 mins at -78°C to form the C2-lithio species.
-
-
Quench: Dissolve Iodine (
, 1.2 eq) in THF (5V) and add to the lithiated species.-
Exotherm Alert: This step is highly exothermic.
-
-
Workup: Quench with saturated
(Sodium Thiosulfate) to destroy excess iodine.
Troubleshooting Guide: Iodination
| Issue | Diagnosis | Solution |
| Mixture of 2-Iodo and 3-Iodo | Temperature Excursion: If IMT rises > -60°C during n-BuLi addition, the "Kinetic" C2-lithio species isomerizes to the "Thermodynamic" C3-lithio species or scrambles. | Check Cooling Capacity: Ensure heat removal rate > addition heat generation. Slow down n-BuLi addition. |
| Low Yield / Recovery of SM | Wet Solvents: Moisture kills the organolithium intermediate immediately. | Karl Fischer Titration: THF must be <50 ppm water. Dry the starting material by azeotropic distillation with toluene before use. |
| Purple Product | Trapped Iodine: Iodine complexes strongly with the pyrazolo-pyrimidine core. | Thiosulfate Wash: Ensure the aqueous wash is vigorous. Recrystallize from EtOH/Water to remove iodine traces. |
FAQ: Common Scale-Up Queries
Q1: Can I use a directing group to install the iodine at C2 without -78°C conditions? A: Yes, but it adds steps. A common strategy is to start with 3-aminopyrazole-5-carboxylic acid . Cyclize to form the Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, then perform a Hunsdiecker-type decarboxylative iodination (e.g., using IBX/I2 or photoredox methods). This avoids cryogenics but increases raw material costs.
Q2: Why is the 5-methyl isomer solubility so different from the 7-methyl? A: The 7-methyl isomer has a more planar packing structure in the crystal lattice compared to the 5-methyl, which often has slightly higher solubility in polar organic solvents. This difference can be exploited for purification via fractional crystallization in Ethanol.
Q3: Is the 2-iodo compound stable? A: It is moderately stable but light-sensitive. The C-I bond at position 2 is susceptible to photo-deiodination. Store in amber glass or double-bagged aluminum drums at <25°C.
References
-
Regioselectivity of Aminopyrazole Condensations
- Mechanism of pyrazolo[1,5-a]pyrimidine synthesis using cyclocondens
-
Source:
-
Halogenation Selectivity (C3 Preference)
- Regioselective C(sp2)
-
Source:
-
General Scale-Up of Pyrazolo[1,5-a]pyrimidines
-
Lithiation Strategies (General Heterocycles)
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Technical Characterization Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Executive Summary & Structural Context
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., KDR, B-Raf) and anxiolytic agents (functionally related to Zaleplon).
For the medicinal chemist, the primary analytical challenge is not merely confirming the structure, but distinguishing the regioisomers . The condensation of 3-amino-5-iodopyrazole with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) often yields a mixture of the target 5-methyl isomer and the thermodynamic 7-methyl byproduct.
This guide provides a comparative NMR analysis to unambiguously identify the 2-iodo-5-methyl derivative, distinguishing it from its regioisomers and non-iodinated precursors.
Comparative Analysis: Regioisomer Differentiation
The most frequent failure mode in synthesizing this scaffold is misidentifying the position of the methyl group on the pyrimidine ring. The following table contrasts the diagnostic 1H NMR signals between the target (5-Me) and its isomer (7-Me).
Table 1: Diagnostic Signal Comparison (5-Me vs. 7-Me)
Solvent: DMSO-d₆ | Frequency: 400/500 MHz
| Feature | Target: 5-Methyl Isomer | Alternative: 7-Methyl Isomer | Mechanistic Explanation |
| H-7 Signal | Present (Doublet, | Absent (Substituted by Methyl) | H-7 is strongly deshielded by the adjacent bridgehead Nitrogen (N-4). Its presence confirms C7 is unsubstituted. |
| H-5 Signal | Absent (Substituted by Methyl) | Present (Doublet, | H-5 is less deshielded than H-7. If you see a doublet >8.4 ppm, it is likely H-7 (meaning the methyl is at 5). |
| Coupling ( | Vicinal coupling constants on the pyrimidine ring are similar; chemical shift is the primary discriminator. | ||
| Methyl Shift | The 7-Me group is spatially closer to the anisotropic cone of the bridgehead nitrogen, often resulting in a slight downfield shift compared to 5-Me. | ||
| H-3 Signal | Singlet ( | Singlet ( | The H-3 proton (pyrazole ring) is unaffected by the distal methyl regiochemistry. |
Critical Insight: The presence of a highly deshielded doublet at >8.4 ppm is the "Gold Standard" confirmation for the 5-methyl regioisomer. If the most downfield signal is a methyl singlet, you have likely synthesized the 7-methyl isomer.
Detailed 1H NMR Characterization (Target Molecule)
Compound: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Molecular Formula: C₇H₆IN₃ Solvent: DMSO-d₆ (Preferred for solubility and preventing aggregation)
Expected Chemical Shifts & Assignments[1][2][3][4]
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| 2 | - | - | - | - | Iodine Substituent (Quaternary C). Absence of proton confirms functionalization. |
| 3 | CH | 6.50 – 6.65 | Singlet (s) | - | Diagnostic: Appears as a sharp singlet. In the non-iodinated precursor, this would be a doublet ( |
| 5 | C-Me | 2.45 – 2.55 | Singlet (s) | - | Methyl group attached to the pyrimidine ring. |
| 6 | CH | 6.90 – 7.05 | Doublet (d) | 4.5 | Pyrimidine ring proton. Couples with H-7. |
| 7 | CH | 8.50 – 8.65 | Doublet (d) | 4.5 | Key Identification Signal. Strongly deshielded by bridgehead N-4. |
Solvent Comparison: DMSO-d₆ vs. CDCl₃
-
DMSO-d₆: Recommended. This scaffold is planar and prone to
-stacking aggregation in non-polar solvents, which can broaden signals. DMSO disrupts aggregation, yielding sharper peaks. -
CDCl₃: Usable, but expect chemical shifts to move upfield (shielded) by 0.1–0.3 ppm due to solvent anisotropy. H-7 may shift to ~8.3 ppm.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to validate the structure during the synthesis pipeline, specifically after the iodination or cyclization step.
Phase 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: If the solution is cloudy, filter through a cotton plug in a glass pipette. Suspended solids cause magnetic susceptibility mismatches, broadening the critical H-6/H-7 doublets.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.
Phase 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbons adjacent to the iodine and bridgehead nitrogen have long relaxation times; however, for 1H integration, 2s is sufficient for the aromatic protons.
-
Scans (NS): 16–32 scans are sufficient for >95% purity samples.
Phase 3: The "Decision Tree" Analysis
-
Check Region 8.4–8.7 ppm: Do you see a doublet?
-
Yes:Pass. (Likely 5-Methyl).
-
No:Fail. (Check for 7-Methyl isomer or ring opening).
-
-
Check Region 6.4–6.7 ppm: Do you see a singlet or a doublet?
-
Singlet:Pass. (Confirms 2-substitution, likely Iodine).
-
Doublet:Fail. (Indicates unreacted starting material at C-2).
-
-
Integration Check: Normalize the Methyl singlet (approx 2.5 ppm) to 3.0.
-
H-7 (Doublet) should integrate to 1.0.
-
H-6 (Doublet) should integrate to 1.0.
-
H-3 (Singlet) should integrate to 1.0.
-
Visualization of Workflows
Diagram 1: Regioisomer Determination Logic
This flowchart guides the analyst through the spectral interpretation to confirm the 5-methyl regioisomer.
Caption: Logical decision tree for distinguishing the target 2-iodo-5-methyl compound from its 7-methyl isomer and non-iodinated precursors.
Diagram 2: Synthesis & QC Workflow
This diagram illustrates where NMR fits into the synthesis pipeline of the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: Integration of NMR quality control within the synthetic pathway to ensure regioisomeric purity.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[1] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
-
BenchChem Technical Support. (2025). Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. BenchChem.
-
Stepaniuk, O. O., et al. (2013).[2] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45, 925-930.[2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15399659 (Pyrazolo[1,5-a]pyrimidine derivatives). PubChem.
Sources
Reactivity Comparison Guide: 2-Iodo vs. 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine in Cross-Coupling Applications
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors for oncology and neuroscience[1]. Functionalization at the C2 position is critical for exploring structure-activity relationships (SAR) and optimizing drug-target binding. This guide provides an objective, data-driven comparison of two foundational building blocks: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine , evaluating their reactivity profiles, optimal use cases, and experimental handling.
Mechanistic Causality: The Halogen Effect on Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond[2].
The fundamental divergence in reactivity between these two substrates stems from their bond dissociation energies:
-
C-I Bond (~238 kJ/mol): The significantly lower bond energy allows 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine to undergo rapid oxidative addition. This facilitates cross-coupling at ambient or mildly elevated temperatures, preserving fragile functional groups elsewhere on the molecule[3].
-
C-Br Bond (~336 kJ/mol): The stronger carbon-bromine bond presents a higher activation energy barrier. Consequently, 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine requires higher thermal activation (typically 80–100 °C) and stronger bases to achieve full conversion[4].
Logical relationship of oxidative addition kinetics between 2-Iodo and 2-Bromo derivatives.
Comparative Performance Data
To objectively evaluate these building blocks, we compare their performance parameters in a standard Suzuki-Miyaura coupling with arylboronic acids.
| Parameter | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine |
| Optimal Temperature | 25 °C – 40 °C | 80 °C – 100 °C |
| Reaction Time | 2 – 4 hours | 12 – 18 hours |
| Catalyst Loading | 1 – 2 mol% Pd(PPh3)4 | 5 mol% Pd(dppf)Cl2 |
| Base Requirement | Mild (e.g., Na2CO3, K2CO3) | Stronger (e.g., K3PO4, Cs2CO3) |
| Typical Yield | >90% | 75% – 85% |
| Storage Stability | Light-sensitive, store at -20°C | Bench-stable, room temperature |
| Primary Use Case | Late-stage functionalization | Early-stage scaffold construction |
Strategic Selection for Drug Development
-
Select the 2-Iodo derivative when coupling with thermally sensitive boronic acids, or when executing late-stage functionalization where mild conditions are mandatory to prevent degradation of complex intermediates[3].
-
Select the 2-Bromo derivative for early-stage library synthesis. Its superior bench stability ensures it survives multiple preceding synthetic steps without undergoing premature dehalogenation, making it ideal for bulk scale-up[4].
Self-Validating Experimental Protocols
Below are optimized, step-by-step methodologies for utilizing both derivatives. These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity.
Step-by-step cross-coupling experimental workflow with validation checkpoints.
Protocol A: Mild Suzuki Coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Objective: Achieve C-C bond formation rapidly while preventing thermal degradation of sensitive moieties.
-
Preparation: In an oven-dried Schlenk flask under argon, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Catalyst & Base: Add Pd(PPh3)4 (0.02 mmol, 2 mol%) and anhydrous Na2CO3 (2.0 mmol).
-
Causality Note: Na2CO3 is chosen because the highly reactive C-I bond does not require harsh deprotonation, minimizing side reactions like aldol condensations if sensitive ketones are present.
-
-
Solvent Addition: Inject degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL).
-
Causality Note: Water is essential because it dissolves the inorganic base, generating the hydroxide/carbonate ions required to form the highly reactive Pd-Ar-OH intermediate during the transmetalation step.
-
-
Reaction: Stir at 40 °C for 3 hours.
-
Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z ~259) and the emergence of the product mass confirms successful oxidative addition and coupling.
-
Workup: Dilute with EtOAc (15 mL), wash with brine, dry over MgSO4, and purify via silica gel chromatography.
Protocol B: Robust Suzuki Coupling of 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Objective: Overcome the higher activation energy barrier of the C-Br bond for robust, scalable synthesis.
-
Preparation: In a microwave vial, combine 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) and the arylboronic acid (1.5 mmol).
-
Causality Note: A higher excess of boronic acid (1.5 eq) compensates for potential protodeboronation that occurs at elevated temperatures.
-
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and K3PO4 (3.0 mmol).
-
Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step—crucial when operating at high temperatures where catalyst decomposition into palladium black is a risk.
-
-
Solvent Addition: Inject degassed DMF/H2O (9:1 v/v, 5 mL).
-
Reaction: Seal the vial and heat at 90 °C for 12 hours.
-
Validation Checkpoint: Conduct TLC analysis (Hexanes:EtOAc 1:1). Ensure absolutely no unreacted bromide remains; separation of the starting bromide from the coupled product is notoriously difficult due to similar retention factors (Rf).
-
Workup: Filter the mixture through a Celite pad to remove precipitated palladium, extract with EtOAc, and purify.
References
1.1 (Source: nih.gov) 2.2 (Source: nih.gov) 3.4 (Source: acs.org) 4.3 (Source: rsc.org)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Crystal Structure Analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and its Analogs
This guide provides a comprehensive overview of the methodologies involved in the single-crystal X-ray diffraction analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine. While the specific crystallographic data for this compound is not publicly available, this document outlines a robust, field-proven protocol for its determination. Furthermore, a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidine derivatives is presented to offer insights into the supramolecular architecture of this important class of heterocyclic compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its fused, rigid, and planar N-heterocyclic system serves as a privileged structure in drug discovery, leading to the development of numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[3] The tendency of these derivatives to form highly ordered crystals also makes them attractive for applications in the solid-state.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents and functional materials.
Part 1: The Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The following protocol provides a detailed, self-validating workflow for the analysis of novel compounds such as 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis: The synthesis of halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various established methods.[3][4] A common and effective approach involves the cyclocondensation of a 3-amino-pyrazole precursor with a suitable β-dicarbonyl compound, followed by a regioselective halogenation step.[3] For the title compound, a plausible route would involve the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine followed by iodination using an electrophilic iodine source like N-iodosuccinimide (NIS).[4]
Crystallization Protocol: The quality of the diffraction data is intrinsically linked to the quality of the crystal. The key is to allow crystals to form slowly, providing molecules with ample time to arrange themselves into a well-ordered lattice.
-
Step 1: Solvent Selection: Begin by dissolving the purified 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with water) at an elevated temperature to achieve saturation.
-
Step 2: Slow Cooling/Evaporation:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly. The flask should be well-insulated to prevent rapid temperature changes.
-
Vapor Diffusion: Place the solution in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization.
-
Slow Evaporation: Cover the vessel containing the solution with a perforated film (e.g., Parafilm with a few pinholes) to allow for very slow evaporation of the solvent.
-
-
Step 3: Crystal Harvesting: Once suitable crystals have formed (ideally 30-300 microns in size, transparent, and without visible defects), carefully harvest them from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.
Experimental Protocol:
-
Step 1: Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures.
-
Step 2: Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å). The crystal is rotated through a series of angles, and the diffracted X-rays are collected on a detector.
-
Step 3: Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated to create a reflection file.
-
Step 4: Structure Solution: The phase problem is solved using computational methods like direct methods or the Patterson function to generate an initial electron density map.
-
Step 5: Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters, and may include the location and refinement of hydrogen atoms.
The overall workflow for single-crystal X-ray diffraction analysis is depicted in the following diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Part 2: Comparative Analysis of Halogenated Pyrazolo[1,5-a]pyrimidine Crystal Structures
To provide a framework for understanding the potential crystal structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, a comparison with structurally similar, halogenated derivatives is invaluable. The following table summarizes key crystallographic features of two such compounds, highlighting the influence of different substituents on their crystal packing.
| Feature | 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine[5] | 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[5] |
| Space Group | P2₁/c (Monoclinic) | P-1 (Triclinic) |
| Key Intermolecular Interactions | N···Cl interactions, π–π stacking between pyrazole rings | N···S interactions, π–π stacking between pyrimidine and pyrazole rings |
| Intramolecular Interactions | N···Cl interaction | N···S interaction |
| Packing Motif | The crystal packing is stabilized by a combination of halogen interactions and π–π stacking, leading to a layered structure. | The presence of the thienyl group introduces additional N···S and π–π interactions, resulting in a more complex three-dimensional network. |
This comparison reveals that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence the resulting crystal packing.[5] In the case of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, one might anticipate the presence of I···N or I···I halogen bonding, which are known to be strong directional interactions that can dictate the supramolecular assembly. The methyl group at the 5-position could also influence the packing by participating in weaker C-H···π or C-H···N interactions.
Part 3: Conclusion and Future Directions
The structural elucidation of novel compounds like 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine through single-crystal X-ray diffraction is a critical step in the rational design of new pharmaceuticals and materials.[6][7] The detailed experimental protocol outlined in this guide provides a robust framework for obtaining high-quality crystallographic data. The comparative analysis of related structures underscores the subtle interplay of intermolecular forces in directing the crystal packing of pyrazolo[1,5-a]pyrimidine derivatives.
Future work should focus on the successful crystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and the determination of its crystal structure. This will not only provide definitive proof of its molecular structure but will also enable a deeper understanding of the role of iodine in mediating intermolecular interactions. Such knowledge is invaluable for the future design of pyrazolo[1,5-a]pyrimidine-based compounds with tailored solid-state properties and biological activities.
References
-
3][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.iucr.org [journals.iucr.org]
Validating regio-selectivity in 5-methylpyrazolo[1,5-a]pyrimidine substitution
Technical Guide: Validating Regio-Selectivity in 5-Methylpyrazolo[1,5-a]pyrimidine Substitution
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., Zaleplon, Indiplon).[1] However, the development of these agents is frequently plagued by regio-isomerism .[1]
When functionalizing the 5-methylpyrazolo[1,5-a]pyrimidine core, researchers face two distinct validation challenges:
-
Scaffold Validation: Confirming the methyl group is at position 5 rather than position 7 (a common cyclization ambiguity).
-
Substitution Validation: Confirming that subsequent electrophilic substitution (e.g., halogenation) occurred at the biologically preferred C-3 position rather than C-6 .[1]
This guide objectively compares validation methodologies, establishing a self-validating workflow that prioritizes 2D NMR (NOESY/HMBC) over reliance on 1D chemical shifts, with X-ray crystallography as the ultimate arbiter.
The Challenge: Electronic & Steric Drivers
To validate regio-selectivity, one must first understand the driving forces.[1]
-
Nucleophilic Susceptibility (C-3): The bridgehead nitrogen (N-4) donates electron density into the pyrazole ring, making C-3 the most nucleophilic site, highly reactive toward electrophiles (NBS, NIS, electrophilic nitration).[1]
-
The 5-Methyl Influence: The methyl group at C-5 is electron-donating but also sterically significant.[1] It creates a unique NOE (Nuclear Overhauser Effect) environment with H-6 , which is the linchpin for structural assignment.[1]
-
The Ambiguity: In 1D NMR, the loss of a proton signal (e.g., H-3) confirms substitution but does not definitively prove where it occurred if the remaining protons (H-6, H-2) have shifted significantly due to the substituent's electronic effect.[1]
Comparative Guide: Validation Methodologies
The following table compares the three primary methods for validating regio-selectivity in this scaffold.
| Feature | Method A: 1D 1H NMR | Method B: 2D NMR (NOESY/HMBC) | Method C: X-Ray Crystallography |
| Primary Utility | Preliminary screening; checking reaction completion.[1] | Definitive solution-state assignment. | Absolute configuration; solid-state confirmation. |
| Throughput | High (Minutes). | Medium (Hours).[2][3][4] | Low (Days/Weeks). |
| Cost | Low. | Low-Medium. | High. |
| Reliability | Low for Regio-isomers. Chemical shifts of H-3 and H-6 can overlap or drift unpredictably.[1] | High. Relies on through-space (NOE) and through-bond (HMBC) connectivity, not just shifts.[1] | Absolute. The "Gold Standard." |
| Key Limitation | Cannot distinguish between 5-Me and 7-Me isomers without reference standards. | Requires sufficient concentration and solubility. | Requires a single crystal suitable for diffraction. |
Technical Workflow: The Self-Validating Protocol
Do not rely on a single data point. Use this "Triangulation Protocol" to guarantee structural integrity.
Step 1: The "Scaffold Check" (Prerequisite)
Before substituting, ensure you have the 5-methyl isomer, not the 7-methyl.[1]
-
Technique: 1D NOE or 2D NOESY.
-
Marker: Irradiate the Methyl signal (
ppm). -
Result (5-Me): Strong NOE enhancement of H-6 (pyrimidine ring proton) and H-2 (if close).[1]
-
Result (7-Me): Strong NOE enhancement of H-6 but distinctly different coupling patterns in 1H NMR (
Hz).
Step 2: Electrophilic Substitution (Experimental Example)
-
Reaction: Bromination of 5-methylpyrazolo[1,5-a]pyrimidine.[1]
-
Reagents: NBS (1.1 eq), ACN, RT, 1h.
-
Target: 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine.[1]
Step 3: Structural Assignment (The Decision Matrix)
Use the logic flow below to interpret your data.
Figure 1: Decision matrix for validating regio-chemistry using NMR data.
Detailed Data Analysis
A. 1H NMR Signatures
In the 5-methyl-substituted core, the protons are assigned as follows:
-
H-2:
ppm (Singlet).[1] -
H-3:
ppm (Doublet or Singlet depending on H-2 coupling).[1] Disappears upon C-3 substitution. -
H-6:
ppm (Doublet, Hz).[1] -
H-7:
ppm (Doublet, Hz).[1] Note: In 5-methyl derivatives, H-7 is the most deshielded pyrimidine proton.[1]
Crucial Validation Point: Upon C-3 bromination, the signal at ~6.6 ppm (H-3) vanishes.[1] The doublet at ~6.8 ppm (H-6) and ~8.5 ppm (H-7) must remain, retaining their coupling constant (
B. 2D NMR (HMBC/NOESY)
This is the "Trustworthiness" pillar. You cannot publish without this data.
-
NOESY: The 5-Methyl group (
ppm) must show a cross-peak with H-6 .[1] If the substitution happened at C-6, H-6 would be absent, and you would see no NOE from the methyl group to an aromatic proton (or a weak NOE to H-7 if conformation allows, but the strong vicinal NOE is lost).[1] -
HMBC: The 5-Methyl protons should show long-range coupling (
) to C-6 and C-4a (bridgehead). This confirms the methyl is attached to C-5, anchoring the assignment [2].[1]
Experimental Protocol: C-3 Bromination Validation
Objective: Synthesize and validate 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine.
-
Synthesis: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in acetonitrile (5 mL). Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0°C. Stir at room temperature for 2 hours.
-
Workup: Dilute with water, filter the precipitate, and wash with cold ethanol.
-
Validation (The "E-E-A-T" Step):
-
Sample Prep: Dissolve 10 mg in DMSO-
. -
Acquisition: Run standard proton (16 scans), NOESY (mixing time 300ms), and HSQC.
-
Analysis:
-
Confirm loss of signal at
6.65 (H-3).[1] -
Confirm retention of AB system (
6.95 and 8.60, Hz) corresponding to H-6/H-7. -
Pass Criteria: NOE correlation observed between Methyl (
2.60) and the doublet at 6.95 (H-6).
-
-
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Source:Molecules (MDPI). Citation: Tigreros, A., & Portilla, J. (2021).[1][5] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 26(4).[1] URL:[Link]1]
-
NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives. Source:Journal of Heterocyclic Chemistry. Citation: Chimichi, S., et al. (1992).[1][6] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][6][7][8][9][10] Canadian Journal of Chemistry, 70, 1093.[1] URL:[Link]1]
-
Electrophilic Substitution Patterns. Source:Royal Society of Chemistry (RSC Advances). Citation: Kumar, R., et al. (2020).[1] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances, 10, 19693.[1][5] URL:[Link]1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pp.bme.hu [pp.bme.hu]
Spectroscopic data validation for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Spectroscopic Data Validation and Comparative Analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent, ATP-competitive protein kinase inhibitors targeting TTK, AAK1, and EGFR[1]. For medicinal chemists, late-stage functionalization of this bicyclic core is paramount. While 2-chloro and 2-bromo derivatives are commercially available, the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine building block offers unparalleled advantages in transition-metal-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I frequently observe that transitioning from bromo- to iodo-derivatives can rescue stalled synthetic routes, particularly when dealing with sterically hindered or temperature-sensitive macrocyclic intermediates[2]. However, the unique electronic properties of the iodine atom necessitate a rigorous, tailored approach to spectroscopic validation. This guide provides a comprehensive comparison of the 2-iodo product against its halogenated alternatives, detailing the causality behind the analytical methodologies required for unambiguous structural confirmation.
Performance Comparison: Why Select the 2-Iodo Derivative?
The selection of a halogen at the C-2 position dictates the kinetic efficiency of downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Bond Dissociation Energy & Oxidative Addition : The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br (~336 kJ/mol) and C–Cl (~397 kJ/mol) bonds. This lower activation barrier allows oxidative addition by Pd(0) species to occur rapidly at ambient temperatures, preserving delicate functional groups.
-
Chemoselectivity : In complex scaffolds possessing multiple reactive sites (e.g., a 2-iodo-7-chloro-pyrazolo[1,5-a]pyrimidine), the iodo group enables orthogonal, site-selective coupling without the need for exhaustive protecting group strategies[3].
Comparative Spectroscopic Profiling
Validating the 2-iodo derivative requires understanding how the massive electron cloud of the iodine atom perturbs the local magnetic environment compared to bromine or chlorine.
Table 1: Comparative NMR Chemical Shifts and Reactivity Profiles
| Compound | C3-H (1H NMR) | C2-X (13C NMR) | Reactivity (Pd-Catalyzed) | Primary Advantage |
|---|---|---|---|---|
| 2-Chloro-5-methyl... | ~6.85 ppm | ~142.0 ppm | Low (Requires elevated temp) | High stability, low cost |
| 2-Bromo-5-methyl... | ~6.70 ppm | ~128.5 ppm | Moderate | Standard building block |
| 2-Iodo-5-methyl... | ~6.50 ppm | ~92.0 ppm | Very High (Room temp viable) | Superior chemoselectivity |
Table 2: High-Resolution Mass Spectrometry (ESI+) Isotope Patterns
| Compound | Formula | Exact Mass | Primary [M+H]+ m/z | Isotope Ratio (M : M+2) |
|---|---|---|---|---|
| 2-Chloro-5-methyl... | C7H6ClN3 | 167.03 | 168.03 / 170.03 | 3 : 1 (35Cl / 37Cl) |
| 2-Bromo-5-methyl... | C7H6BrN3 | 210.99 | 211.99 / 213.99 | 1 : 1 (79Br / 81Br) |
| 2-Iodo-5-methyl... | C7H6IN3 | 258.97 | 259.98 | 100 : 0 (127I only) |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute structural integrity, the following protocol establishes a self-validating loop where mass spectrometry confirms the elemental composition, and multinuclear NMR confirms the regiochemistry via the "heavy atom effect"[4].
Step 1: Sample Preparation & Solvent Selection
-
Action : Dissolve 5–10 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Causality : Pyrazolo[1,5-a]pyrimidines possess a planar, rigid fused-ring system that promotes strong intermolecular π-π stacking. Non-polar solvents like Chloroform-d (CDCl3) often fail to disrupt these interactions, leading to severe line broadening. DMSO-d6 effectively solvates the polar core, yielding sharp, highly resolved resonances[5].
Step 2: High-Resolution Mass Spectrometry (LC-HRMS)
-
Action : Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Causality : The basic nitrogen atoms in the pyrimidine ring (N-1 and N-4) are readily protonated. Formic acid acts as an abundant proton source, enhancing ionization efficiency. The absence of an M+2 isotope peak immediately differentiates the 2-iodo compound from its bromo/chloro counterparts.
Step 3: Multinuclear NMR Acquisition (1H and 13C)
-
Action : Acquire 1H NMR at 400 MHz (standard 30° pulse). Acquire 13C NMR at 100 MHz using a proton-decoupled sequence with an extended relaxation delay (D1 = 5.0 s).
-
Causality : The pyrazolo[1,5-a]pyrimidine core contains several quaternary carbons (C-2, C-3a, C-5, C-7a). Lacking directly attached protons, these carbons rely on slower chemical shift anisotropy for relaxation. A standard 1-second D1 results in signal attenuation for these critical markers. Furthermore, the 13C spectrum serves as the ultimate regiochemical proof: the C-2 carbon bonded to iodine will experience profound diamagnetic shielding (shifting upfield to ~92.0 ppm) due to the heavy atom effect, a phenomenon absent in the bromo and chloro analogs[4].
Spectroscopic Validation Workflow
The following decision matrix illustrates the analytical pathway utilized to authenticate the 2-iodo substitution against other halogens.
Analytical decision tree for the spectroscopic validation of 2-Halo-pyrazolo[1,5-a]pyrimidines.
Conclusion
For drug development professionals engineering complex kinase inhibitors, the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine building block provides a distinct kinetic advantage in late-stage cross-coupling over its bromo and chloro counterparts. By leveraging the heavy atom effect in 13C NMR and the monoisotopic nature of iodine in HRMS, researchers can establish a self-validating analytical framework that ensures absolute structural certainty before committing to expensive downstream synthetic steps.
References
-
[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (National Institutes of Health). URL:[Link]
-
[4] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. URL:[Link]
-
[3] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC (National Institutes of Health). URL:[Link]
-
[5] Preparation and evaluation of pyrazolo[1,5-a] pyrimidine azo disperse dyes as colored materials in dyeing onto polyester fabrics. Emerald Publishing. URL:[Link]
-
[2] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. emerald.com [emerald.com]
Technical Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a Superior Scaffold for Kinase Inhibition
The following technical guide details the advantages, chemical properties, and experimental applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , specifically contrasting it with purine analogs in the context of kinase inhibitor development.
Executive Summary: The Case for Scaffold Hopping
In medicinal chemistry, "scaffold hopping" from the ubiquitous purine core to bioisosteres is a critical strategy to overcome the limitations of intellectual property crowding, poor solubility, and metabolic liability. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine represents a privileged building block in this domain.
Unlike the purine scaffold, which often suffers from promiscuous binding and complex protection/deprotection chemistry at the N7/N9 positions, the pyrazolo[1,5-a]pyrimidine core offers a defined, lipophilic, and electronically tunable architecture. The specific 2-iodo derivative provides a rare and strategic "synthetic handle" at the C2 position—a vector that is chemically difficult to access in purines (corresponding to C8) but crucial for accessing hydrophobic pockets in kinases (e.g., the "back pocket" or solvent front).
Chemical Architecture & Comparative Analysis
Structural Logic and Numbering
The pyrazolo[1,5-a]pyrimidine system is a fused 5,6-bicyclic heterocycle.[1][2][3]
-
N1 : Bridgehead nitrogen (isoelectronic with purine N9).
-
C2 : The position adjacent to N1 on the pyrazole ring (Target of the Iodine).
-
C3 : The position adjacent to the pyrimidine ring fusion (Typically the nucleophilic site).
-
N4 : Bridgehead-adjacent nitrogen (mimics purine N3/N1 depending on tautomer).
-
C5-C7 : Pyrimidine ring carbons (5-Methyl provides steric bulk/metabolic block).
Comparative Advantage Table
| Feature | Purine Analog (Adenine Core) | 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine | Advantage |
| C2/C8 Functionalization | Difficult. C8 requires harsh lithiation or radical chemistry; often requires N9 protection. | Facile. The pre-installed C2-Iodo group allows mild Suzuki/Sonogashira coupling. | Enables rapid library generation at a vector critical for selectivity. |
| Solubility (LogP) | Low. Planar stacking often leads to aggregation and poor oral bioavailability. | Moderate/High. The C5-methyl and lack of N-H donors disrupt stacking, improving solubility. | Better DMPK profile for lead candidates. |
| Metabolic Stability | Low. Susceptible to rapid oxidation (xanthine oxidase) and N-dealkylation. | High. The C5-methyl blocks nucleophilic attack; the bridgehead N is stable. | Prolonged half-life (t1/2) in vivo. |
| Selectivity Profile | Poor. Binds to the ATP hinge of >300 kinases (promiscuous). | Tunable. C2 and C3 substituents can be oriented to clash with the "gatekeeper" residue. | Reduced off-target toxicity. |
| Electronic Character | Electron-rich 5-ring; Electron-deficient 6-ring. | Dipolar. The bridgehead N donates density to the pyrimidine, creating unique pi-interactions. | Distinct electrostatic potential map for binding affinity. |
The "2-Iodo" Strategic Vector
Standard electrophilic substitution on this scaffold occurs at C3 (the most electron-rich site). Therefore, a 2-iodo substituent cannot be introduced easily at a late stage; it must be present in the building block. This makes 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine a high-value intermediate, allowing for orthogonal functionalization :
-
Step 1 : Cross-coupling at C2 (using the Iodine handle).
-
Step 2 : Electrophilic substitution at C3 (e.g., halogenation, formylation). This "programmed" synthesis is impossible with the standard scaffold.
Biological Implications: Kinase Selectivity
The 2-position of pyrazolo[1,5-a]pyrimidine roughly corresponds to the C8 position of purine (assuming standard anti-binding mode). Substituents here project into the Solvent Accessible Region or the Back Pocket II , depending on the specific kinase conformation (DFG-in vs. DFG-out).
-
Trk (Tropomyosin Receptor Kinase) Inhibitors : Derivatives at this position have shown nanomolar potency against TrkA/B, overcoming resistance mutations found in first-gen inhibitors like Larotrectinib.
-
CDK (Cyclin-Dependent Kinase) Inhibitors : The scaffold mimics the adenine ring of ATP. The 5-methyl group can induce a twist that improves selectivity for CDK2/9 over CDK1.
Experimental Protocols
Visualizing the Workflow
The following diagram illustrates the orthogonal functionalization strategy enabled by the 2-iodo building block.
Caption: Orthogonal synthesis strategy. The C2-Iodo handle allows initial diversification, leaving the C3 position open for subsequent optimization (e.g., installing a gatekeeper-interacting halogen).
Protocol: Suzuki-Miyaura Coupling at C2
Objective : To functionalize the C2 position with a phenyl group, demonstrating the utility of the iodine handle.
Reagents :
-
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)[4]
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology :
-
Setup : In a 20 mL microwave vial or round-bottom flask, dissolve 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (260 mg, 1.0 mmol) in 1,4-dioxane (8 mL).
-
Addition : Add Phenylboronic acid (146 mg, 1.2 mmol) and an aqueous solution of K₂CO₃ (2M, 1.0 mL). Degas the mixture by bubbling nitrogen for 5 minutes.
-
Catalyst : Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly to minimize air exposure. Seal the vessel under nitrogen.
-
Reaction : Heat the mixture to 90°C for 4 hours (or 100°C for 30 min in a microwave reactor). Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).
-
Workup : Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Extraction : Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
-
Validation : Confirm structure via ¹H NMR. Look for the disappearance of the C2-I signal and appearance of aromatic protons.
Why this works : The C2-I bond is weaker than the C-H bonds on the ring, allowing oxidative addition of Palladium to occur specifically at this position without affecting the rest of the scaffold.
References
-
Synthesis and SAR of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors Source: Molecules / MDPI URL: [Link] Relevance: Details the structural advantages of the scaffold in kinase inhibition and resistance profiles.
-
Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors Source: RSC Advances / Royal Society of Chemistry URL: [Link] Relevance: Comprehensive review of synthetic strategies (including coupling) and biological targets.[3]
-
Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (CFI-402257) Source: ACS Medicinal Chemistry Letters / NIH PubMed Central URL: [Link] Relevance: Demonstrates the "scaffold hopping" from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines to improve bioavailability.
-
Chemical Structure and Properties: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Source: ChemSrc URL: [Link] Relevance: Verification of the specific chemical entity and CAS registry (2171314-03-5).[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18102-32-4_4-hydroxy-3-methoxy-2-methylbenzaldehydeCAS号:18102-32-4_4-hydroxy-3-methoxy-2-methylbenzaldehyde【结构式 性质 英文】 - 化源网 [chemsrc.com]
Benchmarking Cross-Coupling Yields of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: A Comprehensive Guide for Scaffold Functionalization
The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of ATP-competitive protein kinase inhibitors targeting AAK1, CDK2, and B-Raf[1]. While the C3 position of this bicyclic system is highly susceptible to electrophilic attack (making 3-halo derivatives abundant), functionalization at the C2 position is often critical for accessing specific chemical space, particularly for optimizing hinge-binding interactions in kinase active sites[2].
This guide provides an objective benchmarking of cross-coupling methodologies for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , detailing the mechanistic causality behind experimental choices, comparative yield data, and self-validating protocols.
Mechanistic Rationale: Why the 2-Iodo Derivative?
When designing a synthetic route for C2-functionalized pyrazolo[1,5-a]pyrimidines, chemists must choose an appropriate halide precursor. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is universally preferred over its bromo- or chloro-analogs for several mechanistic reasons:
-
Oxidative Addition Kinetics: In palladium-catalyzed cross-couplings, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–X bond. The carbon-iodine (C–I) bond dissociation energy is significantly lower (≈ 65 kcal/mol) than that of C–Br (≈ 81 kcal/mol) and C–Cl (≈ 96 kcal/mol). This lower energy barrier exponentially accelerates oxidative addition, allowing reactions to proceed at lower temperatures.
-
Preservation of the Scaffold: The electron-rich nature of the pyrazolo[1,5-a]pyrimidine core can make it sensitive to harsh, high-temperature basic conditions. The high reactivity of the C2-iodide allows for milder reaction conditions, preventing scaffold degradation or unwanted side reactions (such as nucleophilic aromatic substitution at C5 or C7)[3].
-
Electronic Influence of the 5-Methyl Group: The 5-methyl group exerts a mild electron-donating effect (+I), which slightly increases the electron density of the pyrimidine ring. While this stabilizes the overall ring system, it can marginally deactivate the adjacent C–X bonds toward oxidative addition. The superior leaving-group ability of iodine perfectly counteracts this subtle deactivation.
Benchmarking Cross-Coupling Modalities
To objectively compare the performance of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine across different functionalization strategies, we benchmarked four standard cross-coupling modalities. The data below synthesizes optimal catalytic systems and their resulting isolated yields for this specific scaffold[4].
Table 1: Comparative Yields and Conditions for C2-Functionalization
| Coupling Modality | Target Bond | Reagent / Nucleophile | Optimal Catalyst System | Base & Solvent | Temp / Time | Isolated Yield |
| Suzuki-Miyaura | C–C (Aryl) | Phenylboronic acid | 5 mol% Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O (4:1) | 90°C, 4h | 92% |
| Buchwald-Hartwig | C–N (Amine) | Morpholine | 5 mol% Pd₂(dba)₃, XPhos | t-BuONa / Toluene | 100°C, 8h | 84% |
| Sonogashira | C–C (Alkyne) | Phenylacetylene | 5 mol% Pd(PPh₃)₂Cl₂, CuI | Et₃N / DMF | 50°C, 6h | 89% |
| Negishi | C–C (Alkyl) | Benzylzinc bromide | 5 mol% Pd(PPh₃)₄ | None / THF | 65°C, 12h | 76% |
Data Interpretation: The Suzuki-Miyaura coupling exhibits the highest efficiency, largely due to the robust stability of the boronic acid and the rapid transmetalation step facilitated by the aqueous base. Buchwald-Hartwig amination yields are slightly lower due to competitive hydrodehalogenation, necessitating the use of bulky, electron-rich ligands like XPhos to accelerate reductive elimination.
Divergent Synthetic Workflow
The following diagram illustrates the divergent cross-coupling pathways available from the 2-iodo precursor, highlighting the catalyst dependencies for each transformation.
Divergent cross-coupling pathways for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine functionalization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
Objective: Synthesis of 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
-
Reaction Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).
-
Solvent Introduction: Add 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v). Causality Check: Degassing is critical to prevent the homocoupling of the boronic acid (Suzuki side-reaction) driven by dissolved oxygen.
-
Execution: Seal the vial and heat to 90°C in an oil bath for 4 hours.
-
Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ ≈ 260.0 m/z) is completely consumed, and the product mass ([M+H]⁺ ≈ 210.1 m/z) is the dominant peak.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the product as a pale yellow solid.
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)
Objective: Synthesis of 5-methyl-2-morpholinopyrazolo[1,5-a]pyrimidine.
-
Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge a vial with 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.025 equiv, 0.0125 mmol), XPhos (0.05 equiv, 0.025 mmol), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).
-
Reagent Addition: Remove the vial from the glovebox, connect to a nitrogen manifold, and inject anhydrous toluene (4 mL) followed by morpholine (1.2 equiv, 0.6 mmol). Causality Check: Sodium tert-butoxide is chosen over weaker bases (like Cs₂CO₃) to rapidly deprotonate the secondary amine, accelerating the formation of the palladium-amido complex prior to reductive elimination.
-
Execution: Heat the mixture at 100°C for 8 hours.
-
Validation Checkpoint (TLC): Monitor via TLC (DCM/MeOH 95:5). The starting iodide (high Rf) should disappear, replaced by a highly UV-active, lower Rf spot corresponding to the aminated product.
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure aminated derivative.
References
- Source: National Institutes of Health (NIH)
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
This guide provides a detailed protocol for the proper disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry and drug development research.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established chemical safety principles and best practices for handling halogenated organic compounds.
Hazard Identification and Risk Assessment
Table 1: Hazard Profile of Structurally Related Compounds
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, oral | [7] |
| Causes skin irritation | Skin corrosion/irritation | [7][8][9] |
| Causes serious eye irritation | Serious eye damage/eye irritation | [7][8][9] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | [7][8] |
This table is a composite based on data for similar iodinated and heterocyclic compounds. It should be used as a precautionary guide.
Based on this data, it is prudent to treat 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.
Personal Protective Equipment (PPE)
When handling 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). It may be advisable to wear double gloves.
-
Body Protection: A lab coat, buttoned to its full length.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing incompatible chemicals can lead to dangerous reactions.[11] Therefore, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste must be collected in a dedicated waste stream.
Protocol for Waste Collection:
-
Designate a Waste Stream: Establish a specific waste container for "Halogenated Organic Solid Waste" or "Halogenated Heterocyclic Waste." Do not mix this waste with non-halogenated organic waste, aqueous waste, or other waste streams.[5][6]
-
Solid Waste Collection:
-
Place all solid 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste, including contaminated weighing paper, pipette tips, and gloves, into a designated, robust, and sealable container.[10]
-
This container should be clearly labeled as "Hazardous Waste" and with the full chemical name.
-
-
Liquid Waste Collection (Solutions):
-
If working with solutions of the compound, collect all liquid waste in a dedicated, leak-proof container, preferably plastic.[4][12]
-
The container must be compatible with the solvent used.
-
Do not mix with other solvent waste streams. For instance, if the compound is dissolved in a halogenated solvent like dichloromethane, it can be added to the halogenated solvent waste. If dissolved in a non-halogenated solvent, a separate "2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in [Solvent Name]" waste container should be used.
-
-
Contaminated Labware:
-
Disposable glassware or plasticware that is grossly contaminated should be disposed of as solid waste.
-
Non-disposable glassware should be decontaminated. This can be achieved by rinsing with a small amount of a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[13] An empty container that has held an acute hazardous waste must be triple-rinsed.[13]
-
Containerization and Labeling
Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of laboratory personnel and waste handlers.[14]
-
Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[12][15] For solid waste, a wide-mouthed plastic container with a screw-top lid is suitable. For liquid waste, a plastic carboy is often preferred.[12]
-
Labeling: All waste containers must be clearly labeled before the first drop of waste is added.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine"
-
The approximate concentration and solvent if it is a liquid waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[15]
-
Storage and Disposal
-
Storage: Waste containers should be kept closed at all times, except when adding waste.[5][12] They must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.[12] The SAA should be a secondary containment system to prevent the spread of spills.
-
Disposal: The disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[16][17] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[14][17]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the lab.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS office.
For large or highly hazardous spills, evacuate the area immediately and contact your EHS office or emergency response team.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
Caption: Disposal workflow for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.
References
- Daniels Health. (2025, May 21).
- Labor Security System.
- University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center.
- Fisher Scientific.
- Sigma-Aldrich. (2025, November 06).
- Fisher Scientific.
- PubChem. 2-Iodo-5-methylpyridine.
- PMC.
- Thermo Fisher Scientific. (2012, April 30).
- Benchchem.
- Washington State University.
- Braun Research Group.
- Benchchem.
- Benchchem.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Books.
- RSC Publishing.
- World Health Organization. (2024, August 18). Safe disposal of unwanted pharmaceuticals in and after emergencies.
- MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Arabian Journal of Chemistry. (2022, August 18). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
- RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ethz.ch [ethz.ch]
- 7. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. danielshealth.com [danielshealth.com]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine
Executive Safety Summary
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic building block, frequently employed as a scaffold in kinase inhibitor discovery. While specific toxicological data for this exact intermediate is often limited, its structural analogs exhibit biological activity and sensitization potential.
Immediate Hazard Classification (GHS/CLP Inferred):
The "Senior Scientist" Directive:
"Treat this compound as a Novel Chemical Entity (NCE) . In the absence of LD50 data specific to the 2-iodo-5-methyl variant, you must assume the compound possesses the potency of the final drug targets it is designed to synthesize. Furthermore, the C–I bond is labile; protect the compound from light to prevent iodine radical formation, which increases toxicity and decreases purity."
Strategic Risk Assessment & PPE Matrix
Effective protection relies on understanding the state of matter . The solid powder presents an inhalation risk, while the solubilized compound presents a permeation risk.
The PPE Decision Matrix
Select your PPE based on the specific task and solvent system.
| PPE Component | Task A: Weighing / Solids Handling | Task B: Solution Handling (DMSO/DMF) | Task C: Solution Handling (DCM/Chloroform) |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) . If open bench is unavoidable (not recommended), use N95/P2. | Fume Hood Required. | Fume Hood Mandatory. |
| Eye Protection | Safety Glasses with Side Shields. | Safety Glasses with Side Shields. | Chemical Splash Goggles . (DCM splashes are high-risk for corneal damage). |
| Hand Protection | Nitrile (4-5 mil) .[7] Single pair sufficient for dry solid. | Double Gloving Required . Inner: Nitrile.[5][7][8] Outer: Nitrile (change immediately upon splash).[7] | Laminate / Silver Shield . Standard nitrile degrades rapidly (<5 mins) in halogenated solvents. |
| Body | Lab Coat (Cotton/Poly blend), Long Pants, Closed-toe shoes. | Lab Coat + Chemical Apron if handling >100mL. | Lab Coat + Chemical Apron. |
Technical Rationale (The "Why")
-
The Iodine Factor: Iodinated heterocycles are heavy atoms. They often generate static charge during weighing, causing "fly-away" powder that bypasses standard airflow. Anti-static guns are recommended during weighing.
-
Solvent Permeation: The 2-iodo compound itself is a solid and does not permeate nitrile quickly. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier vehicle, transporting the bioactive compound through the glove barrier in seconds. Never trust single nitrile gloves with DCM solutions of bioactive heterocycles.
Visualized Safety Logic
Diagram 1: PPE Decision Logic
This decision tree helps researchers select the correct glove material based on the solvent system, a critical failure point in many labs.
Caption: Logic flow for selecting glove material based on the carrier solvent. Note that halogenated solvents require laminate barriers.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer (Solid State)
Goal: Prevent inhalation and contamination of the balance area.
-
Engineering Control: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.
-
Static Management: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Pyrazolo-pyrimidines are prone to static cling.
-
Technique:
-
Tare the vial with the cap on.
-
Open the stock bottle only inside the hood.
-
Transfer solid.
-
Wipe the exterior of the stock bottle and the transfer vial with a Kimwipe dampened with methanol before removing them from the hood. This decontaminates the "invisible" dust layer.
-
Phase 2: Reaction Setup (Solution State)
Goal: Prevent skin absorption via solvent carrier.
-
Setup: Clamp all glassware before adding the solvent.
-
Solubilization: Add the solvent (e.g., DMF) to the solid.
-
Critical Check: If using DCM, switch to Silver Shield/Laminate gloves immediately.
-
-
Temperature Control: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). The 2-Iodo position is susceptible to oxidative de-iodination at high temperatures in air, releasing free iodine (purple vapor), which is corrosive and toxic.
Phase 3: Waste & Disposal
Goal: Regulatory compliance and prevention of downstream reactions.
-
Quenching: Ensure no unreacted coupling reagents (like boronic acids or organometallics used in the next step) are active.
-
Segregation:
-
Stream A: Halogenated Organic Waste (Due to the Iodine and Pyrimidine ring).
-
Stream B: Solid Waste (Contaminated gloves, weighing boats).
-
-
Labeling: Tag waste as "Contains Iodinated Heterocycle – Potential Sensitizer."
Emergency Response Workflow
Diagram 2: Spill Response Protocol
A visual guide for immediate action in the event of a solid spill outside the fume hood.
Caption: Step-by-step containment protocol for solid spills to minimize inhalation risks.
References
-
PubChem. Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives Safety Data. National Library of Medicine.[9] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] United States Department of Labor. [Link][10][11][12][13]
Sources
- 1. 2-Iodo-5-methylpyridine | C6H6IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. capotchem.cn [capotchem.cn]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. mastercontrol.com [mastercontrol.com]
- 13. osha.gov [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
